molecular formula C24H26N8O B15609870 Hpk1-IN-56

Hpk1-IN-56

Numéro de catalogue: B15609870
Poids moléculaire: 442.5 g/mol
Clé InChI: SGIJKFYPGQYIEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hpk1-IN-56 is a useful research compound. Its molecular formula is C24H26N8O and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H26N8O

Poids moléculaire

442.5 g/mol

Nom IUPAC

6-(5-amino-4-methyl-3-pyridinyl)-3-N-(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2,4-benzotriazine-3,8-diamine

InChI

InChI=1S/C24H26N8O/c1-13-17(10-27-11-19(13)26)15-6-18(25)23-21(7-15)29-24(31-30-23)28-20-8-16-12-32(2)5-4-14(16)9-22(20)33-3/h6-11H,4-5,12,25-26H2,1-3H3,(H,28,29,31)

Clé InChI

SGIJKFYPGQYIEY-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Role of HPK1 in T-Cell Exhaustion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell function and a key player in the process of T-cell exhaustion.[1] T-cell exhaustion is a state of dysfunction that arises during chronic infections and in the tumor microenvironment, characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state.[2][3][4] High expression of HPK1 has been correlated with increased T-cell exhaustion and poorer patient survival in several types of cancer.[5][6] Consequently, the inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to reinvigorate exhausted T-cells and enhance anti-tumor immunity.[7][6][8] This guide provides an in-depth technical overview of the role of HPK1 in T-cell exhaustion, including its signaling pathways, quantitative effects of its inhibition, and detailed experimental protocols for its study.

HPK1 Signaling and its Role in T-Cell Exhaustion

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), functions as an intracellular immune checkpoint that attenuates T-cell receptor (TCR) signaling.[1][9] Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[1] Its primary substrate in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a critical adaptor protein in the TCR signaling cascade.[1][7] HPK1 phosphorylates SLP-76 at Serine 376, which leads to the recruitment of 14-3-3 proteins.[1][7][10] This association ultimately results in the ubiquitination and proteasomal degradation of SLP-76, effectively dampening the T-cell activation signal.[1][7] This cascade leads to reduced cytokine production, proliferation, and effector function.[1]

In the context of chronic antigen stimulation, such as in the tumor microenvironment, sustained HPK1 activity contributes to the exhausted phenotype of T-cells. The HPK1-NFκB-Blimp1 axis has been identified as a key pathway mediating T-cell dysfunction.[5][6] Pharmacological inhibition or genetic depletion of HPK1 has been shown to reverse T-cell exhaustion, restore effector functions, and enhance anti-tumor immunity.[5][9][11]

Quantitative Effects of HPK1 Inhibition on T-Cell Function

The inhibition of HPK1 leads to measurable changes in T-cell phenotype and function. The following tables summarize quantitative data from various studies on the effects of HPK1 inhibitors.

ParameterCell TypeTreatmentFold Increase in Cytokine ProductionReference
IFN-γ Human CD8+ T-cellsHPK1 inhibitor (1 µM)~2-5 fold[12]
Human PBMCsHPK1 knockoutEnhanced secretion[13]
Human Tumor-Infiltrating Lymphocytesanti-PD-1 + HPK1 inhibitorIncreased production[14]
IL-2 Human CD8+ T-cellsHPK1 inhibitor (pSLP76 IC50=55nM)Correlated increase with pSLP76 inhibition[9]
Jurkat cellsHPK1 knockoutIncreased production[13]
Human CD8+ T-cellsHPK1 inhibitor (1 µM)~2-4 fold[12]
TNF-α Human RAMOS B cellsHPK1 knockoutIncreased production[13]
Human T-cellsHPK1 knockoutElevated levels[15]

Table 1: Effect of HPK1 Inhibition on T-Cell Cytokine Production. This table summarizes the reported fold increases in key pro-inflammatory cytokines following HPK1 inhibition or knockout in different T-cell populations.

ParameterCell TypeTreatmentObservationReference
CD69 Expression Human CD4+ and CD8+ T-cellsHPK1 inhibitorIncreased percentage of CD69+ cells[16]
CD25 Expression Human CD4+ and CD8+ T-cellsHPK1 inhibitorIncreased percentage of CD25+ cells[16]
pERK1/2 Human CD8+ T-cellsHPK1 inhibitor (1 µM)Increased percentage of pERK1/2+ cells[12]
Proliferation (Ki-67) Human Tumor-Infiltrating CD8+ T-cellsanti-PD-1 + HPK1 inhibitorIncreased expression[14]

Table 2: Effect of HPK1 Inhibition on T-Cell Activation and Proliferation Markers. This table highlights the impact of HPK1 inhibition on the expression of key surface and intracellular markers associated with T-cell activation and proliferation.

ParameterCell TypeTreatmentObservationReference
PD-1 Exhausted CD8+ T-cellsHPK1 inhibitorCan rescue exhausted T-cells[17]
TIM-3 Exhausted CD8+ T-cellsHPK1 inhibitorCan rescue exhausted T-cells[17]
LAG-3 Exhausted CD8+ T-cellsHPK1 inhibitorCan rescue exhausted T-cells[17]
Cytotoxicity Exhausted T-cellsHPK1 inhibitor (>0.1uM)Restoration of cytotoxicity[9]

Table 3: Reversal of T-Cell Exhaustion Phenotype by HPK1 Inhibition. This table illustrates the ability of HPK1 inhibitors to counteract the exhausted phenotype by restoring cytotoxic function and potentially reducing the expression of inhibitory receptors.

Key Experimental Protocols

In Vitro T-Cell Exhaustion and Reinvigoration Assay

This protocol details a method for inducing a T-cell exhaustion-like phenotype in vitro and subsequently assessing the restorative effects of an HPK1 inhibitor.

1. Isolation and Culture of Human T-Cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Purify CD8+ T-cells from PBMCs using negative selection magnetic beads to obtain untouched T-cells.

  • Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Induction of T-Cell Exhaustion:

  • Chronically stimulate purified T-cells with anti-CD3/CD28 beads at a 1:1 ratio in the presence of IL-2.[18]

  • Every 48 hours for 8 days, gently resuspend the cells, remove the magnetic beads, count viable cells, and adjust the cell density to 1 x 10^6 cells/mL in fresh medium with IL-2 and fresh anti-CD3/CD28 beads.[18]

  • After 8 days of repeated stimulation, remove the beads. The resulting T-cells will exhibit an exhausted phenotype, characterized by high expression of inhibitory receptors (e.g., PD-1, TIM-3) and reduced cytokine production upon restimulation.[18]

3. T-Cell Reinvigoration with HPK1 Inhibitor:

  • Resuspend the in vitro-generated exhausted T-cells at 1 x 10^6 cells/mL in complete RPMI medium with IL-2.[18]

  • Plate 100 µL of the cell suspension into wells of a 96-well plate.[18]

  • Prepare serial dilutions of the HPK1 inhibitor in complete RPMI medium and add them to the cells. Include a vehicle control (DMSO).[18]

  • Incubate for 24-48 hours.[18]

4. Assessment of T-Cell Function:

  • Restimulation: After the treatment period, restimulate the T-cells with anti-CD3/CD28 beads or plate-bound anti-CD3 and soluble anti-CD28.[18]

  • Cytokine Production (Intracellular Staining): Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of restimulation. Harvest the cells, perform surface staining for CD8 and exhaustion markers (PD-1, TIM-3), followed by fixation, permeabilization, and intracellular staining for IFN-γ and IL-2. Analyze by flow cytometry.[18]

  • Cytokine Secretion (ELISA): After 24-48 hours of restimulation, collect the culture supernatants and quantify the concentration of secreted IFN-γ and IL-2 using ELISA kits.[18]

  • Proliferation Assay (CFSE): Prior to treatment with the HPK1 inhibitor, label the exhausted T-cells with Carboxyfluorescein succinimidyl ester (CFSE). After restimulation, harvest the cells and analyze the dilution of CFSE by flow cytometry to measure cell division.[18]

Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Outcome Functional Outcomes TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Recruits & Activates FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Recruits Proteasome Proteasome SLP76->Proteasome Degradation PLCg1 PLCγ1 SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway SLP76->Ras_MAPK HPK1->SLP76 Phosphorylates (S376) Ub Ubiquitin Ligase FourteenThreeThree->Ub Ub->SLP76 Ubiquitinates Exhaustion T-Cell Exhaustion Proteasome->Exhaustion Contributes to Ca_NFAT Ca2+ - NFAT Pathway PLCg1->Ca_NFAT Activation T-Cell Activation (Cytokine Production, Proliferation) Ras_MAPK->Activation Ca_NFAT->Activation

Caption: HPK1 negatively regulates TCR signaling, contributing to T-cell exhaustion.

HPK1_Inhibitor_Workflow cluster_Preparation 1. Cell Preparation cluster_Treatment 2. Treatment cluster_Analysis 3. Functional Analysis cluster_Data 4. Data Interpretation Isolate_T Isolate Human CD8+ T-Cells Induce_Exhaustion Induce Exhaustion (Chronic Stimulation) Isolate_T->Induce_Exhaustion Treat_Inhibitor Treat with HPK1 Inhibitor (Dose-Response) Induce_Exhaustion->Treat_Inhibitor Controls Include Vehicle (DMSO) and Untreated Controls Induce_Exhaustion->Controls Restimulate Restimulate T-Cells (anti-CD3/CD28) Treat_Inhibitor->Restimulate Controls->Restimulate Flow_Cytometry Flow Cytometry: - Cytokines (IFN-γ, IL-2) - Exhaustion Markers (PD-1, TIM-3) - Proliferation (CFSE) Restimulate->Flow_Cytometry ELISA ELISA: Secreted Cytokines Restimulate->ELISA Analyze_Data Analyze Data and Assess Reinvigoration Flow_Cytometry->Analyze_Data ELISA->Analyze_Data

Caption: Experimental workflow for assessing HPK1 inhibitor effects on T-cell exhaustion.

Conclusion and Future Directions

HPK1 is a well-validated negative regulator of T-cell activation, and its role in promoting T-cell exhaustion makes it a compelling target for cancer immunotherapy.[1][6] The inhibition of HPK1 has been shown to enhance T-cell effector functions, increase cytokine production, and reverse the exhausted phenotype, both alone and in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[5][14] Future research should continue to explore the intricate molecular mechanisms by which HPK1 regulates T-cell exhaustion and to evaluate the therapeutic potential of novel HPK1 inhibitors in preclinical and clinical settings. The development of highly selective and potent HPK1 inhibitors will be crucial for translating these promising findings into effective cancer treatments.

References

Hpk1-IN-56 and its Effect on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical intracellular negative regulator of immune responses, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of the role of HPK1 inhibitors, with a focus on the anticipated effects of a representative potent and selective inhibitor, Hpk1-IN-56, on the tumor microenvironment (TME). While specific preclinical data for this compound is not extensively available in the public domain, this document consolidates the established mechanisms and data from other well-characterized HPK1 inhibitors to provide a comprehensive resource. Inhibition of HPK1 is designed to reinvigorate anti-tumor immunity by enhancing the function of key immune cells, thereby overcoming the immunosuppressive nature of the TME.

Introduction: Targeting HPK1 in Immuno-Oncology

The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that, in many cases, fosters an immunosuppressive milieu, enabling cancer cells to evade immune surveillance.[1] Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key intracellular checkpoint that dampens the activation of multiple immune cell lineages, contributing to this immunosuppressive state.[1][2]

HPK1 is predominantly expressed in hematopoietic cells and functions as a negative feedback regulator in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the development of small molecule inhibitors.[3] The inhibition of HPK1's kinase activity is expected to unleash a more robust and sustained anti-tumor immune response.[4]

Mechanism of Action of this compound

The primary mechanism of action of HPK1 inhibitors like this compound is the blockade of its catalytic activity.[3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream signaling molecules, notably the adaptor protein SLP-76 at Serine 376.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation.[5][6] This cascade ultimately attenuates T-cell activation, proliferation, and cytokine production.[4]

This compound, as a potent HPK1 inhibitor, is designed to prevent this phosphorylation of SLP-76. By doing so, it sustains the activation of key signaling pathways downstream of the TCR, leading to a more robust and prolonged anti-tumor immune response.[5][7]

HPK1_Signaling_Pathway HPK1 Signaling Pathway and Inhibition by this compound cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR LAT LAT TCR->LAT HPK1 HPK1 TCR->HPK1 Activates Antigen Antigen Antigen->TCR SLP76 SLP-76 pSLP76 pSLP-76 (Ser376) Downstream_Signaling Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream_Signaling Activates LAT->SLP76 HPK1->SLP76 Phosphorylates Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits Degradation SLP-76 Degradation pSLP76->Degradation Leads to T_Cell_Inhibition T-Cell Inhibition Degradation->T_Cell_Inhibition T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream_Signaling->T_Cell_Activation

HPK1 negatively regulates TCR signaling, which is blocked by this compound.

Impact on the Tumor Microenvironment

The inhibition of HPK1 by this compound is expected to have a multi-faceted impact on the TME, primarily by reinvigorating anti-tumor immunity through its effects on key immune cell populations.

T-Lymphocyte Activation and Function

Pharmacological inhibition of HPK1 robustly enhances the function of both CD4+ and CD8+ T-cells. This is characterized by increased production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and augmented expression of activation markers.[8] By preventing the degradation of SLP-76, HPK1 inhibitors lower the threshold for T-cell activation, enabling a more potent response to tumor antigens.[8] This leads to an influx of cytotoxic and proliferative CD8+ T-cells into the tumor.[9]

Dendritic Cell Maturation and Antigen Presentation

HPK1 also functions as a negative regulator of dendritic cell (DC) activation.[10] Inhibition of HPK1 can enhance DC maturation and their ability to present tumor antigens, leading to more effective priming of T-cells.[11]

Overcoming TME-Induced Immunosuppression

The TME is often characterized by high concentrations of immunosuppressive factors like Prostaglandin E2 (PGE2) and adenosine, which dampen T-cell activity. Studies have shown that T-cells lacking HPK1 or treated with an HPK1 inhibitor are resistant to the suppressive effects of these molecules.[12][13] This suggests that inhibitors like this compound can restore T-cell function even in the hostile conditions of the TME.

Quantitative Data from Preclinical Studies

The following tables summarize representative data from preclinical studies of various potent and selective HPK1 inhibitors. This data provides a quantitative framework for the expected effects of this compound.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

Compound/IdentifierAssay TypeTarget SpeciesIC50 / EC50Citation
Hpk1-IN-4Biochemical Kinase AssayN/A0.061 nM (IC50)[8]
Compound KBiochemical Kinase AssayHuman<1 nM (IC50)[10]
Compound 16Biochemical Kinase AssayHuman1.2 nM (IC50)[14]
HPK1 Inhibitor (Cmpd 2)HPK1 Degradation AssayHuman CD4+ T-Cells11.47 nM (EC50)[8]
HPK1 Inhibitor (Cmpd 2)HPK1 Degradation AssayHuman CD8+ T-Cells26.03 nM (EC50)[8]
HPK1 InhibitorIL-2 Production AssayJurkat Cells≈ 200 nM (EC50)[8]

Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

Compound/ModelDosing RegimenTumor Growth Inhibition (TGI)Combination Benefit with anti-PD-1Citation
Compound K (MC38)30 mg/kg, BID, p.o.SignificantSynergistic[10]
Compound 16 (CT26)50 mg/kg, BID, p.o.ModerateSynergistic[14]
Representative HPK1 Inhibitor (CT26)Oral administration (dose not specified)SignificantNot specified[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

In Vivo Efficacy Study in Syngeneic Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an HPK1 inhibitor.

In_Vivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation (e.g., CT26, MC38 into syngeneic mice) Tumor_Growth Tumor Growth Monitoring (Calipers, ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (Vehicle, this compound, anti-PD-1, Combination) Tumor_Growth->Randomization Treatment Treatment Administration (e.g., oral gavage for this compound, IP for anti-PD-1) Randomization->Treatment Monitoring Continued Monitoring (Tumor volume, body weight) Treatment->Monitoring Endpoint Study Endpoint (Tumor size limit reached or welfare concerns) Monitoring->Endpoint Analysis Data Analysis (TGI calculation, statistical analysis) Endpoint->Analysis PD_Analysis Pharmacodynamic Analysis (Tumor/spleen collection for ex vivo analysis) Endpoint->PD_Analysis

Workflow for an in vivo efficacy study of an HPK1 inhibitor.

a. Tumor Cell Culture and Inoculation:

  • Culture appropriate syngeneic tumor cells (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) in complete media.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS.

  • Subcutaneously inject 1 x 10^6 cells in 100 µL into the flank of each mouse (e.g., BALB/c for CT26, C57BL/6 for MC38).[5]

b. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

c. Treatment Administration:

  • Prepare the this compound formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[15]

  • Administer this compound via oral gavage at the desired dose (e.g., 30-100 mg/kg) and schedule (e.g., twice daily).

  • For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[5]

d. Monitoring and Endpoint:

  • Continue to monitor tumor volume and body weight every 2-3 days.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on animal welfare guidelines.

Ex Vivo Analysis of Immune Cell Activation by Flow Cytometry

This protocol outlines the analysis of immune cell populations and activation markers from tissues harvested at the end of an in vivo study.[5]

a. Sample Preparation:

  • Tumors: Mince tumors and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C. Generate a single-cell suspension by passing through a 70 µm cell strainer.

  • Spleens/Lymph Nodes: Mechanically dissociate tissues and pass through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer.

b. Cell Staining for Flow Cytometry:

  • Count cells and resuspend at 1 x 10^7 cells/mL.

  • Block Fc receptors with anti-CD16/32 antibodies.

  • Stain with a panel of fluorescently-conjugated antibodies to identify immune cell subsets and activation markers (e.g., anti-CD3, -CD4, -CD8, -CD45, -FoxP3, -Granzyme B, -IFN-γ, -pSLP-76).

  • For intracellular markers like cytokines and pSLP-76, fix and permeabilize the cells according to manufacturer's protocols before staining.[7]

c. Data Acquisition and Analysis:

  • Acquire samples on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations within the TME.

Flow_Cytometry_Workflow Flow Cytometry Workflow for TME Analysis Tissue_Harvest Harvest Tumors and Spleens Single_Cell Generate Single-Cell Suspension (Digestion and Dissociation) Tissue_Harvest->Single_Cell RBC_Lysis Red Blood Cell Lysis Single_Cell->RBC_Lysis Cell_Staining Cell Staining with Antibody Panel (Surface and Intracellular Markers) RBC_Lysis->Cell_Staining Data_Acquisition Data Acquisition on Flow Cytometer Cell_Staining->Data_Acquisition Data_Analysis Data Analysis (Gating and Quantification of Immune Cells) Data_Acquisition->Data_Analysis

Workflow for analyzing immune cell populations in the TME.

Conclusion

This compound, as a representative potent and selective HPK1 inhibitor, holds significant promise as a novel immuno-oncology agent. By targeting a key intracellular negative regulator of immune cell function, it has the potential to overcome the immunosuppressive barriers within the tumor microenvironment. The preclinical data from other well-characterized HPK1 inhibitors strongly suggest that this class of compounds can enhance T-cell and dendritic cell function, leading to robust anti-tumor immunity, both as a monotherapy and in synergy with immune checkpoint inhibitors. The experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other promising HPK1-targeted therapeutics.

References

The Emergence of HPK1-IN-56: A Technical Guide to a Novel Class of Hematopoietic Progenitor Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and mechanism of action of a novel class of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, exemplified by the conceptual molecule Hpk1-IN-56. While specific data for a compound designated "this compound" is not publicly available, this document consolidates and presents data from closely related and recently developed HPK1 inhibitors, providing a robust framework for understanding this promising therapeutic target in immuno-oncology.

Introduction to HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses.[3] Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and tumor growth inhibition in preclinical models, establishing it as a compelling target for cancer immunotherapy.[1][3]

The Discovery of a Novel Inhibitor Class

The discovery of novel HPK1 inhibitors, such as the class represented by this compound, typically follows a structured workflow that includes high-throughput screening (HTS), structure-based drug design, and extensive structure-activity relationship (SAR) studies. Recent advancements have led to the identification of several potent and selective chemical scaffolds, including diaminopyrimidines, quinolines, and spiro analogues.[1][4][5][6]

The logical progression of an SAR study is crucial in optimizing a hit compound into a lead candidate with improved potency, selectivity, and pharmacokinetic properties.

SAR_Workflow Hit Initial Hit Compound SAR Systematic Structural Modification Hit->SAR Potency Assess Potency (e.g., IC50) SAR->Potency Potency->SAR Iterative Optimization Selectivity Assess Selectivity (Kinase Panel) Potency->Selectivity Selectivity->SAR PK Evaluate Pharmacokinetics Selectivity->PK PK->SAR Lead Optimized Lead Candidate PK->Lead

A streamlined workflow for a structure-activity relationship (SAR) study.

Synthesis of Core Scaffolds

The synthesis of potent HPK1 inhibitors often involves multi-step sequences to construct the core heterocyclic systems and introduce key functional groups for optimal target engagement. For instance, the synthesis of spiro-substituted pyrimidine-fused cyclic compounds, a promising class of HPK1 inhibitors, showcases a sophisticated chemical strategy. While a specific synthesis for this compound cannot be provided, a generalized workflow for a representative inhibitor from this class is depicted below.

Synthesis_Workflow A Starting Material A (e.g., Substituted Aniline) C Core Scaffold Formation A->C B Starting Material B (e.g., Pyrimidine Precursor) B->C D Spirocyclization C->D E Functional Group Interconversion D->E F Final Compound (e.g., this compound class) E->F

A generalized workflow for the synthesis of a novel HPK1 inhibitor.

Quantitative Biological Data

The biological activity of novel HPK1 inhibitors is characterized by their potency in biochemical and cellular assays. The following tables summarize representative data for recently developed HPK1 inhibitors, providing a benchmark for the performance of compounds in the class of this compound.

Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors

Compound IDHPK1 IC50 (nM)pSLP-76 Inhibition IC50 (nM)IL-2 Secretion EC50 (nM)Kinase Selectivity (Fold vs. GLK)
Compound A0.4451.722.6486
Compound B2.6778.019.0>100
Compound C48Not ReportedNot ReportedNot Reported
Compound D1.0Not Reported11.56>100

Data compiled from publicly available research on various novel HPK1 inhibitors.[4][5][7][8]

Table 2: In Vivo Pharmacokinetic Properties of a Representative HPK1 Inhibitor

SpeciesDosing RouteClearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
MouseIV / PO291.07.9
RatIV / PO651.8Not Reported

Data is illustrative of preclinical candidates and sourced from published studies.[1][7]

Mechanism of Action and Signaling Pathway

HPK1 negatively regulates T-cell activation through the phosphorylation of key downstream signaling molecules.[1] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[9] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and its subsequent degradation, which ultimately dampens T-cell activation and proliferation.[9] HPK1 inhibitors block the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining T-cell signaling.[9]

HPK1_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Recruitment & Activation SLP76 SLP-76 pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 pHPK1 Activated HPK1 HPK1->pHPK1 pHPK1->SLP76 Phosphorylation Sustained Sustained T-Cell Activation & Proliferation pHPK1->Sustained Prot_1433 14-3-3 Proteins pSLP76->Prot_1433 Recruitment Degradation SLP-76 Degradation Prot_1433->Degradation Downstream Downregulated T-Cell Activation & Proliferation Degradation->Downstream Inhibitor This compound Class Inhibitor Inhibitor->pHPK1 Inhibition Inhibitor->Sustained

HPK1 signaling pathway and the point of intervention by HPK1 inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel HPK1 inhibitors.

Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant HPK1.

Methodology:

  • Recombinant HPK1 enzyme is incubated with varying concentrations of the test compound in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of ADP produced, which is proportional to kinase activity, is quantified using the ADP-Glo™ Kinase Assay system (Promega) according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated from the dose-response curves.

Cellular pSLP-76 Inhibition Assay

Objective: To measure the ability of a compound to inhibit HPK1-mediated phosphorylation of SLP-76 in a cellular context.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are cultured under standard conditions.

  • Cells are pre-incubated with a serial dilution of the test compound.

  • T-cell receptor signaling is stimulated by the addition of anti-CD3/CD28 antibodies, which activates HPK1.

  • Following a short incubation period, cells are fixed and permeabilized.

  • The levels of phosphorylated SLP-76 (Ser376) are quantified using flow cytometry with a phospho-specific antibody.

  • The IC50 value is determined by the reduction in the phospho-SLP-76 signal at different inhibitor concentrations.

T-Cell Activation Assay (IL-2 Secretion)

Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation by measuring the secretion of Interleukin-2 (IL-2).

Methodology:

  • PBMCs or purified T-cells are cultured in the presence of varying concentrations of the HPK1 inhibitor.

  • T-cells are stimulated with anti-CD3/CD28 antibodies.

  • After 24-48 hours of incubation, the cell culture supernatant is collected.

  • The concentration of IL-2 in the supernatant is quantified using a standard ELISA kit.

  • The EC50 value, the concentration of the inhibitor that elicits 50% of the maximal IL-2 secretion, is calculated from the dose-response curve.

Conclusion

The inhibition of HPK1 represents a highly promising strategy in the field of immuno-oncology. The development of potent and selective small molecule inhibitors, exemplified by the conceptual this compound class, has the potential to significantly enhance anti-tumor immunity. The comprehensive data and methodologies presented in this technical guide provide a valuable resource for the ongoing research and development of this exciting new class of cancer therapeutics.

References

Hpk1-IN-56: A Technical Overview of its Signaling Pathway and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[3][4] The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell activation and effector functions.[5] Hpk1-IN-56 is a potent inhibitor of HPK1 that has demonstrated significant activity in preclinical studies.[6][7] This technical guide provides a detailed overview of the signaling pathway of this compound, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound acts as a direct inhibitor of the kinase activity of HPK1.[6] Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and, in its active state, phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76.[1] The degradation of SLP-76 destabilizes the TCR signaling complex and attenuates downstream signaling pathways, including the activation of PLCγ1 and the Ras-MAPK cascade, leading to reduced T-cell activation, proliferation, and cytokine production.[2]

This compound blocks the catalytic activity of HPK1, preventing the phosphorylation of SLP-76.[6][8] This inhibition leads to the sustained activation of the TCR signaling pathway, resulting in enhanced T-cell mediated immune responses against cancer cells.[6]

Signaling Pathway Diagram

Hpk1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream_Effects Downstream Effects TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 ERK ERK PLCg1->ERK T_Cell_Activation T-Cell Activation ERK->T_Cell_Activation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibition Cytokine_Production Cytokine Production (IL-2, IFN-γ) T_Cell_Activation->Cytokine_Production Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay cluster_Functional Functional Assay A1 Recombinant HPK1 Enzyme A3 Kinase Reaction (Substrate + ATP) A1->A3 A2 This compound (Serial Dilution) A2->A3 A4 Quantify Phosphorylation A3->A4 A5 Determine IC50 A4->A5 B1 Jurkat T-Cells B2 Pre-treat with This compound B1->B2 B3 Stimulate with anti-CD3/CD28 B2->B3 B4 Stain for p-SLP76 B3->B4 B5 Flow Cytometry Analysis B4->B5 B6 Determine IC50 B5->B6 C1 Human PBMCs C2 Treat with This compound C1->C2 C3 Stimulate with anti-CD3/CD28 C2->C3 C4 Collect Supernatant C3->C4 C5 IL-2 ELISA C4->C5

References

Hpk1-IN-56 and Its Role in Potentiating Dendritic Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has been identified as a critical negative regulator of immune cell function. Within the intricate network of immune regulation, HPK1 acts as an intracellular checkpoint, dampening the activation signals in various immune cells, including dendritic cells (DCs). Dendritic cells are the most potent antigen-presenting cells (APCs), playing a pivotal role in initiating and shaping adaptive immune responses. The pharmacological inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by augmenting the function of these key immune orchestrators. This technical guide provides a comprehensive overview of the impact of Hpk1-IN-56, a potent HPK1 inhibitor, on dendritic cell function, synthesizing data from studies on HPK1 inhibition and genetic knockout models. We detail the expected quantitative effects on DC activation, provide established experimental protocols for assessing these functions, and illustrate the underlying signaling pathways.

Core Concept: HPK1 as a Negative Regulator in Dendritic Cells

HPK1, also known as MAP4K1, functions as a crucial negative feedback regulator in signaling pathways downstream of various immune receptors. In dendritic cells, HPK1 is believed to attenuate the signaling cascades that lead to their maturation, antigen presentation, and cytokine production. The inhibition of HPK1 by a small molecule inhibitor like this compound effectively "releases the brakes" on DC activity. This leads to a hyperactive phenotype characterized by enhanced expression of co-stimulatory molecules, increased production of pro-inflammatory cytokines, and superior T-cell priming capabilities. This heightened state of activation makes HPK1-inhibited DCs more effective at initiating robust anti-tumor immune responses.

Quantitative Data Summary: The Impact of HPK1 Inhibition on Dendritic Cell Function

The functional consequence of HPK1 inhibition in dendritic cells is a significant enhancement of their activation state. This is quantitatively demonstrated by the upregulation of cell surface markers critical for T-cell co-stimulation and a marked increase in the secretion of key pro-inflammatory cytokines. The following tables summarize the observed quantitative changes in murine bone marrow-derived dendritic cells (BMDCs) and human monocyte-derived dendritic cells (mo

Navigating the Kinome: An In-Depth Technical Guide to the Off-Target Profile of HPK1 Inhibitors, Featuring Hpk1-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a compelling target for cancer immunotherapy due to its role as a negative regulator of T-cell activation.[1][2] The development of small molecule inhibitors against HPK1 aims to enhance anti-tumor immunity.[3] However, achieving kinase selectivity is a significant hurdle in drug development, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[4] This technical guide provides a comprehensive framework for understanding and evaluating the off-target effects of HPK1 inhibitors. While specific public data for "Hpk1-IN-56" is unavailable, this paper will utilize the publicly characterized inhibitor Hpk1-IN-26 as a representative example to illustrate the critical aspects of selectivity profiling. We will delve into its known off-target profile, detail the experimental protocols for assessing kinase selectivity, and visualize key pathways and workflows to provide a thorough resource for researchers in the field.

The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding site.[4] This structural similarity makes the design of highly selective inhibitors challenging. Off-target activity of kinase inhibitors can lead to unforeseen physiological effects, necessitating comprehensive profiling against a broad panel of kinases, often referred to as a kinome scan.[3][5] Understanding the selectivity profile of an HPK1 inhibitor is paramount for interpreting experimental results and predicting potential clinical outcomes.[6]

Off-Target Profile of Hpk1-IN-26

Hpk1-IN-26 (also referred to as Compound 1) is a potent inhibitor of HPK1. While it demonstrates high selectivity against a large panel of kinases, it does exhibit some off-target activity. A biochemical screening assay against 265 kinases revealed that Hpk1-IN-26 has greater than 100-fold selectivity against 260 of these kinases. The primary off-target kinases with less than 100-fold selectivity are detailed below.

Target KinaseFold Selectivity vs. HPK1Potency (IC50)Notes
HPK1 (MAP4K1) 1x 0.0465 nM On-target
LRRK2< 100xNot specifiedLeucine-rich repeat kinase 2
MAP4K2< 100xNot specifiedMitogen-activated protein kinase kinase kinase kinase 2
MAP4K3 (GLK)< 100xNot specifiedMitogen-activated protein kinase kinase kinase kinase 3
MAP4K5< 100xNot specifiedMitogen-activated protein kinase kinase kinase kinase 5
Table 1: Known off-target kinases for Hpk1-IN-26. Data extracted from a biochemical screening assay.

This data highlights that the most significant off-target interactions of Hpk1-IN-26 are within the same MAP4K family, which is a common characteristic of kinase inhibitors due to structural similarities among related kinases.[3][6]

Experimental Protocols for Assessing Off-Target Effects

To determine the on-target and off-target effects of an HPK1 inhibitor, a combination of biochemical and cellular assays is employed.

Biochemical Kinase Assays (e.g., Kinome Scan)

Biochemical assays are essential for determining the direct interaction between an inhibitor and a purified kinase. A widely used method is a competition-based binding assay, such as the KINOMEscan™ platform.[5]

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase that remains bound to the immobilized ligand is quantified, and from this, the dissociation constant (Kd) or the percent of control can be determined, indicating the inhibitor's potency and selectivity.

High-Level Protocol:

  • Preparation: A panel of purified kinases is prepared. The test inhibitor (e.g., Hpk1-IN-26) is serially diluted to a range of concentrations.

  • Binding Reaction: Each kinase is incubated with the immobilized ligand and a specific concentration of the test inhibitor.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for the DNA tag.

  • Data Analysis: The results are compared to a control (e.g., DMSO) to determine the percentage of inhibition at each concentration. This data is used to calculate IC50 or Kd values for each kinase in the panel.

Cellular Assays for Target Engagement and Downstream Signaling

Cellular assays are crucial for confirming that the inhibitor can engage its intended target within a living cell and produce the desired biological effect. For HPK1, a key downstream event is the phosphorylation of SLP-76.[4]

Principle: Inhibition of HPK1 in T-cells is expected to decrease the phosphorylation of its substrate, SLP-76, at Serine 376 (pSLP-76 S376) following T-cell receptor (TCR) stimulation.[7]

Detailed Protocol for pSLP-76 Western Blot:

  • Cell Culture and Treatment: Culture a relevant T-cell line (e.g., Jurkat) or primary T-cells. Pre-incubate the cells with various concentrations of the HPK1 inhibitor or a vehicle control (DMSO) for 1-2 hours.[6]

  • TCR Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes to activate the TCR signaling pathway.[6]

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.[6]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

    • Transfer the separated proteins to a PVDF membrane.[6]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376).[6]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities for pSLP-76 and a loading control (e.g., total SLP-76 or GAPDH) to determine the effect of the inhibitor on SLP-76 phosphorylation.

Visualizing Pathways and Workflows

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_0 HPK1-mediated Inhibition TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) Downstream Downstream Signaling (e.g., IL-2 production) SLP76->Downstream FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binds Inhibition T-Cell Activation Inhibition FourteenThreeThree->Inhibition Leads to Inhibition->Downstream Inhibits Hpk1_IN_26 Hpk1-IN-26 Hpk1_IN_26->HPK1 Inhibits

Caption: Simplified HPK1 signaling cascade in T-cell activation.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow Start Start: Test Compound (e.g., Hpk1-IN-26) BindingAssay Competition Binding Assay (e.g., KINOMEscan™) Start->BindingAssay KinasePanel Prepare Kinase Panel (e.g., >250 kinases) KinasePanel->BindingAssay DataAcquisition Quantify Kinase-Ligand Binding (e.g., via qPCR) BindingAssay->DataAcquisition Analysis Data Analysis: Calculate % Inhibition or Kd DataAcquisition->Analysis SelectivityProfile Generate Selectivity Profile (Kinome Tree) Analysis->SelectivityProfile IdentifyOffTargets Identify On- and Off-Targets SelectivityProfile->IdentifyOffTargets

Caption: General workflow for kinome-wide selectivity profiling.

Differentiating On-Target vs. Off-Target Effects

On_vs_Off_Target Phenotype Observed Phenotype with Hpk1-IN-26 Validation Validation Experiments Phenotype->Validation OnTarget On-Target Effect (HPK1 Inhibition) OffTarget Off-Target Effect (e.g., LRRK2 Inhibition) StructurallyDifferent Use Structurally Different HPK1i Validation->StructurallyDifferent Phenocopies? Knockdown HPK1 Knockdown/out (siRNA, CRISPR) Validation->Knockdown Phenocopies? Rescue Rescue with Resistant HPK1 Mutant Validation->Rescue Reverses effect? SelectiveOffTargeti Use Selective Inhibitor for Suspected Off-Target Validation->SelectiveOffTargeti Phenocopies? StructurallyDifferent->OnTarget Knockdown->OnTarget Rescue->OnTarget SelectiveOffTargeti->OffTarget

Caption: Logic for deconvoluting on-target vs. off-target effects.

Conclusion

A thorough investigation of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development. While no public data exists for "this compound," the analysis of Hpk1-IN-26 serves as a practical guide for researchers. The data reveals that even potent and selective inhibitors can have measurable off-target activities, often against closely related kinases. To confidently attribute a biological effect to the inhibition of HPK1, it is essential to employ a multi-faceted approach, including broad-panel biochemical screening and cellular validation assays. Furthermore, utilizing orthogonal methods, such as genetic knockdown or the use of structurally distinct inhibitors, is critical for deconvoluting on-target from off-target effects. This guide provides the foundational knowledge and experimental frameworks necessary for the rigorous evaluation of novel HPK1 inhibitors, ultimately contributing to the development of safer and more effective cancer immunotherapies.

References

Hpk1-IN-56 and its Potential Implications for Cytokine Release Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, primarily in T cells.[1][2] Its inhibition is a promising therapeutic strategy in immuno-oncology to amplify anti-tumor immunity. Hpk1-IN-56 is a representative small molecule inhibitor of HPK1. While specific public data on this compound is limited, this guide synthesizes the current understanding of HPK1 inhibition's effect on cytokine production and its potential relationship to Cytokine Release Syndrome (CRS). The information presented is based on studies of analogous potent HPK1 inhibitors and genetic models. On-target effects of HPK1 inhibitors are expected to be immune-related, and while the goal is to enhance anti-tumor immunity, excessive immune stimulation could theoretically lead to autoimmune-like toxicities, including CRS.[1]

The Role of HPK1 in T-Cell Activation

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that functions as an intracellular immune checkpoint.[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4] This phosphorylation of SLP-76 at Serine 376 leads to the recruitment of 14-3-3 proteins, followed by ubiquitination and proteasomal degradation of SLP-76.[2][4] This cascade effectively dampens the T-cell activation signal, resulting in reduced proliferation and cytokine production.[2][4]

This compound and the Consequence of HPK1 Inhibition

This compound, as an inhibitor of HPK1, is designed to block this negative regulatory feedback loop. By preventing the phosphorylation and subsequent degradation of SLP-76, this compound is expected to sustain and amplify TCR signaling. This leads to a more robust and prolonged T-cell activation, characterized by enhanced proliferation and a significant increase in the production of key pro-inflammatory cytokines.[3][4]

Quantitative Data on Cytokine Production Following HPK1 Inhibition

The following table summarizes the expected impact of HPK1 inhibition on cytokine production based on studies with various small molecule inhibitors and genetic knockout models. It is important to note that specific dose-response data for this compound is not publicly available.

CytokineExpected Change upon HPK1 InhibitionRationaleKey References
Interleukin-2 (IL-2) Significant IncreaseHPK1 inhibition removes the negative feedback on the TCR signaling pathway, a primary driver of IL-2 production.[5][6][7]
Interferon-gamma (IFN-γ) Significant IncreaseEnhanced T-cell activation and proliferation directly correlate with increased IFN-γ secretion.[5][7][8]
Tumor Necrosis Factor-alpha (TNF-α) IncreaseAs a key pro-inflammatory cytokine produced by activated T-cells, its levels are expected to rise with HPK1 inhibition.[7]
Interleukin-6 (IL-6) Potential IncreaseSome studies on HPK1 inhibition in other immune cells (B cells) have shown increased IL-6 production.[6][6]

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The diagram below illustrates the central role of HPK1 in negatively regulating the T-Cell Receptor (TCR) signaling cascade. Inhibition by a compound such as this compound blocks this pathway, leading to enhanced downstream signaling.

HPK1_Signaling_Pathway TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 SLP76->HPK1 Recruits & Activates Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream Promotes pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Ub_Deg Ubiquitination & Degradation pSLP76->Ub_Deg Leads to Ub_Deg->SLP76 Reduces Cytokines Cytokine Production (IL-2, IFN-γ, TNF-α) Downstream->Cytokines Induces Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits

HPK1 negative feedback loop in TCR signaling.
Experimental Workflow for Assessing Cytokine Production

This diagram outlines a typical in vitro experiment to quantify the effect of an HPK1 inhibitor on cytokine production in T cells.

Cytokine_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis T_cells Isolate Human PBMCs or Primary T-cells Stimulate Stimulate T-cells (e.g., anti-CD3/CD28) T_cells->Stimulate Control Vehicle Control Stimulate->Control Inhibitor This compound (Dose-response) Stimulate->Inhibitor Incubate Incubate (24-72h) Control->Incubate Inhibitor->Incubate Collect Collect Supernatant Incubate->Collect Assay Cytokine Assay (e.g., ELISA, CBA) Collect->Assay Data Quantify Cytokine Levels (IL-2, IFN-γ, etc.) Assay->Data

In vitro workflow for cytokine production analysis.

Link to Cytokine Release Syndrome (CRS)

CRS is a systemic inflammatory response characterized by a massive release of pro-inflammatory cytokines. While HPK1 inhibition is therapeutically beneficial for enhancing anti-tumor immunity, the underlying mechanism of action — a significant increase in T-cell activation and cytokine production — presents a potential risk for inducing or exacerbating CRS. The very cytokines that are markers of successful HPK1 target engagement (IFN-γ, TNF-α, and potentially IL-6) are also key mediators of CRS.

Logical Relationship: HPK1 Inhibition to Potential CRS

CRS_Risk_Pathway HPK1_Inhibition This compound Inhibits HPK1 TCR_Upregulation Increased & Sustained TCR Signaling HPK1_Inhibition->TCR_Upregulation T_Cell_Hyperactivation T-cell Hyperactivation & Proliferation TCR_Upregulation->T_Cell_Hyperactivation Cytokine_Surge Surge in Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-2, IL-6) T_Cell_Hyperactivation->Cytokine_Surge CRS Potential for Cytokine Release Syndrome (CRS) Cytokine_Surge->CRS

Potential pathway from HPK1 inhibition to CRS.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Cytokine Profiling

Objective: To determine the effect of this compound on the production of key cytokines by primary human T cells.

Methodology:

  • Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Stimulation: Plate PBMCs or isolated primary T-cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture medium.

  • Inhibitor Treatment: Treat the cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatant.

  • Cytokine Quantification: Analyze the supernatant for concentrations of IL-2, IFN-γ, and TNF-α using a multiplex cytokine bead array (CBA) assay and flow cytometry, or individual ELISA kits.

Protocol 2: Phospho-SLP-76 (Ser376) Flow Cytometry Assay

Objective: To confirm target engagement of this compound by measuring the phosphorylation of its direct substrate, SLP-76.

Methodology:

  • Cell Preparation: Use Jurkat cells or primary human T-cells.

  • Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • TCR Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize with a methanol (B129727) or saponin-based buffer.

  • Intracellular Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-SLP-76 signal. A decrease in MFI in inhibitor-treated cells indicates successful target engagement.

Conclusion

This compound, as a representative inhibitor of HPK1, holds significant promise for enhancing anti-tumor immunity by amplifying T-cell activation and cytokine production. However, this mechanism of action necessitates careful monitoring and risk assessment for potential CRS. The preclinical evaluation of any novel HPK1 inhibitor must include comprehensive cytokine profiling and in vivo safety studies to establish a therapeutic window that maximizes efficacy while minimizing the risk of severe immune-related adverse events.

References

Methodological & Application

Application Notes and Protocols for Hpk1-IN-56 in In Vitro T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hpk1-IN-56, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in in vitro T-cell activation assays. This document outlines the mechanism of action, presents key quantitative data for representative HPK1 inhibitors, and offers detailed experimental protocols to evaluate the effects of this compound on T-cell function.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity.[2][3] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][2][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76, which attenuates the TCR signal and subsequent T-cell activation.[2][5][6]

Pharmacological inhibition of HPK1 with small molecules like this compound has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor responses.[3][4] By blocking HPK1 kinase activity, these inhibitors prevent the degradation of SLP-76, leading to a more robust and sustained T-cell activation, characterized by increased proliferation and production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][5][7]

Data Presentation

Compound/InhibitorAssay TypeCell TypeIC50 / EC50Observed EffectReference
KHK-6HPK1 Kinase Assay-IC50: 20 nMInhibition of HPK1 kinase activity[4]
KHK-6pSLP-76 (Ser376) InhibitionHuman CD4+ and CD8+ T-cells-Downregulation of SLP-76 phosphorylation[4]
Representative HPK1 InhibitorIL-2 ProductionHuman Peripheral Blood Mononuclear Cells (PBMCs)EC50: 1371 nM (Compound 2)13-fold induction of IL-2[8]
Representative HPK1 InhibitorT-cell ProliferationHuman T-cells-Increased proliferation upon stimulation[9]
Representative HPK1 InhibitorIFN-γ ProductionHuman CD8+ T-cells-Enhanced IFN-γ secretion[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the HPK1 signaling pathway in T-cell activation and a general experimental workflow for assessing the effect of this compound.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK PLCg1->ERK Activation T-Cell Activation (Cytokine Production, Proliferation) ERK->Activation HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) HPK1->pSLP76 Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits Degradation 14-3-3 Binding & SLP-76 Degradation pSLP76->Degradation Degradation->SLP76 Inhibits

Caption: HPK1 negatively regulates TCR signaling, a process blocked by this compound.

TCell_Activation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from Whole Blood/Leukopaks purify_tcells Purify CD3+ T-Cells isolate_pbmcs->purify_tcells plate_cells Plate T-Cells purify_tcells->plate_cells add_inhibitor Add this compound (and controls) plate_cells->add_inhibitor stimulate_cells Stimulate with anti-CD3/CD28 add_inhibitor->stimulate_cells incubate Incubate (24-96 hours) stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant harvest_cells Harvest Cells incubate->harvest_cells cytokine_analysis Cytokine Analysis (ELISA, CBA) collect_supernatant->cytokine_analysis proliferation_assay Proliferation Assay (CFSE, etc.) harvest_cells->proliferation_assay activation_markers Activation Marker Analysis (Flow Cytometry) harvest_cells->activation_markers

References

Application Notes and Protocols for Hpk1-IN-56 in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly in T cells, B cells, and dendritic cells (DCs).[1][2] HPK1 functions as a crucial intracellular checkpoint by dampening T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the attenuation of T-cell activation and proliferation.[2][4] In the tumor microenvironment, this negative regulatory function can be exploited by cancer cells to evade immune surveillance.

Inhibition of HPK1 is a promising cancer immunotherapy strategy aimed at enhancing the body's natural anti-tumor immunity.[1][5] Preclinical studies with genetic knockout or kinase-dead mouse models have demonstrated that the inactivation of HPK1 leads to enhanced T-cell signaling, increased cytokine secretion, and significant tumor growth inhibition.[5][6] Small molecule inhibitors of HPK1 are being developed to pharmacologically replicate this effect, with the goal of boosting anti-tumor immune responses, both as monotherapy and in combination with other immunotherapies like checkpoint inhibitors.[1][4]

This document provides detailed application notes and protocols for the preclinical in vivo use of Hpk1-IN-56, a hypothetical potent and selective HPK1 inhibitor. The information herein is based on publicly available data for other well-characterized HPK1 inhibitors and serves as a guide for researchers, scientists, and drug development professionals.

Hpk1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor signaling pathway. The diagram below illustrates the central role of HPK1 in attenuating T-cell activation.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 ERK ERK PLCg1->ERK NFAT NFAT PLCg1->NFAT AP1 AP-1 ERK->AP1 Activation T-Cell Activation (IL-2, IFNγ) NFAT->Activation AP1->Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibition Degradation 14-3-3 Mediated Degradation pSLP76->Degradation

Caption: HPK1 negatively regulates TCR signaling through SLP-76 phosphorylation.

Quantitative Data Summary

The following tables summarize representative in vivo dosage, administration, and efficacy data for various HPK1 inhibitors in murine cancer models. This data can serve as a starting point for designing preclinical studies with this compound.

Table 1: In Vivo Dosage and Administration of HPK1 Inhibitors in Murine Models

CompoundMouse StrainCancer ModelDosageAdministration RouteDosing ScheduleReference
Hpk1-IN-55BALB/cCT26 (colorectal)1.5, 12 mg/kgOral (p.o.)Twice daily (b.i.d) for 5 weeks[7]
Hpk1-IN-55BALB/cMC38 (colon)3, 12 mg/kgOral (p.o.)Twice daily (b.i.d) for 5 weeks[7]
CompKNot Specified1956 (sarcoma)30, 100 mg/kgNot SpecifiedTwice daily for 5 days[4]
DS21150768Not SpecifiedMultiple syngeneic modelsNot SpecifiedOral (p.o.)Not Specified[8]

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

CompoundCancer ModelTreatmentTumor Growth Inhibition (TGI)Key FindingsReference
Hpk1-IN-55CT261.5 mg/kg, p.o., b.i.d64.3%Good antitumor response as monotherapy.[7]
Hpk1-IN-55MC383 mg/kg, p.o., b.i.d34.9%Dose-dependent antitumor efficacy.[7]
Hpk1-IN-55MC3812 mg/kg, p.o., b.i.d59.4%Dose-dependent antitumor efficacy.[7]
Hpk1-IN-55CT26 & MC38Combination with anti-PD-1Additive/synergistic effectEnhanced efficacy in combination with checkpoint blockade.[7]
CompK1956 & MC38Combination with anti-PD-1Superb antitumor efficacySignificant synergy with anti-PD-1.[4]

Table 3: Representative Pharmacokinetic Parameters of an Oral HPK1 Inhibitor in Mice

ParameterUnitValueDescription
Cmaxng/mL~1500Maximum plasma concentration
Tmaxh~1Time to reach Cmax
AUC(0-24h)h*ng/mL~8000Area under the plasma concentration-time curve
T1/2h~4Plasma half-life
F%%~40Oral bioavailability
Note: These values are illustrative and will vary for specific compounds.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound in murine cancer models.

Protocol 1: In Vivo Efficacy Study in Syngeneic Mouse Models

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Dosing Regimen (Vehicle, this compound, anti-PD-1, Combo) Randomization->Dosing Monitoring Tumor & Body Weight Measurements Dosing->Monitoring Tumor_Collection Tumor & Spleen Collection Monitoring->Tumor_Collection Immune_Profiling Immune Cell Profiling (FACS) Tumor_Collection->Immune_Profiling PK_PD_Analysis PK/PD Analysis Tumor_Collection->PK_PD_Analysis

Caption: General workflow for an in vivo efficacy study.

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

  • Anti-PD-1 antibody (or isotype control)

  • Syngeneic tumor cells (e.g., MC38, CT26)

  • Immunocompetent mice (e.g., C57BL/6, BALB/c)

  • Calipers

  • Standard animal housing and handling equipment

Procedure:

  • Tumor Cell Inoculation: Subcutaneously implant a specified number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (p.o., b.i.d.)

    • Group 2: this compound (e.g., 3, 10, 30 mg/kg, p.o., b.i.d.)

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal (i.p.), twice a week)

    • Group 4: this compound + Anti-PD-1 antibody

  • Treatment Administration: Administer treatments according to the specified doses and schedules.

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • The study endpoint may be a predetermined tumor volume limit, a specific time point, or signs of morbidity.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of SLP-76 phosphorylation.

Materials:

  • This compound

  • Vehicle control

  • Anti-CD3 antibody

  • Flow cytometry reagents: anti-pSLP-76 (Ser376) antibody, T-cell surface markers (e.g., CD3, CD4, CD8), permeabilization buffer.

Procedure:

  • Dosing: Dose mice orally with this compound at selected doses (e.g., 10, 30, 100 mg/kg) or vehicle.

  • T-cell Stimulation: At a specified time post-dose (e.g., 1-4 hours), inject mice with an anti-CD3 antibody to stimulate T-cell activation.

  • Sample Collection: At various time points after anti-CD3 injection (e.g., 2 hours), collect whole blood or spleens.

  • Flow Cytometry Analysis:

    • Lyse red blood cells.

    • Stain for T-cell surface markers.

    • Fix and permeabilize the cells.

    • Stain for intracellular pSLP-76.

    • Analyze the samples by flow cytometry to quantify the percentage of pSLP-76 positive T cells.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound formulated for oral and intravenous (i.v.) administration.

  • Naïve mice.

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing:

    • Administer this compound orally to one cohort of mice at a specified dose (e.g., 10 mg/kg).

    • Administer this compound intravenously to another cohort at a lower dose (e.g., 1 mg/kg).

  • Blood Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, F%).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in murine cancer models. Based on the data from analogous HPK1 inhibitors, this compound is anticipated to demonstrate dose-dependent anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors.[1][7] Careful experimental design, including appropriate dose selection and the use of relevant pharmacodynamic markers, will be crucial for elucidating the therapeutic potential of this compound in cancer immunotherapy.

References

Application Notes and Protocols for Measuring p-SLP76 Inhibition by Hpk1-IN-56

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP76 at the serine 376 residue (p-SLP76).[2][3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP76.[1][4][5] This cascade ultimately dampens T-cell activation, proliferation, and effector functions.[1][4]

Hpk1-IN-56 is a small molecule inhibitor designed to block the kinase activity of HPK1. By preventing the phosphorylation of SLP76, this compound is expected to sustain TCR signaling and enhance T-cell-mediated immune responses.[1][2] This makes HPK1 inhibitors a promising class of compounds for cancer immunotherapy.[1][6] Measuring the level of p-SLP76 (Ser376) serves as a key pharmacodynamic biomarker to confirm the target engagement and cellular activity of HPK1 inhibitors like this compound.[2][7][8]

These application notes provide detailed protocols to quantify the inhibitory effect of this compound on p-SLP76 levels in hematopoietic cells using common laboratory techniques.

HPK1 Signaling Pathway and Inhibition

The diagram below illustrates the central role of HPK1 in the negative regulation of TCR signaling through the phosphorylation of SLP76 and the mechanism of action for an HPK1 inhibitor.

HPK1_Signaling_Pathway TCR TCR Engagement LAT LAT Signalosome TCR->LAT HPK1_inactive HPK1 (Inactive) LAT->HPK1_inactive HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP76 HPK1_active->SLP76 P pSLP76 p-SLP76 (Ser376) SLP76->pSLP76 Proteins_1433 14-3-3 Proteins pSLP76->Proteins_1433 recruits Degradation Ubiquitination & Proteasomal Degradation Proteins_1433->Degradation Downstream T-Cell Activation Dampened Degradation->Downstream Hpk1_IN_56 This compound Hpk1_IN_56->HPK1_active inhibits

HPK1-mediated negative regulation of TCR signaling and inhibition by this compound.

Quantitative Data on HPK1 Inhibitor Potency

The potency of HPK1 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The table below provides reference IC50 values for several known HPK1 inhibitors, which can serve as a guide for designing experiments with this compound.

Inhibitor Name/CodeAssay TypeCell Line / SystemIC50 ValueReference
Compound 4-5 Biochemical (HPK1)-0.9 nM[6]
Cell-based (p-SLP76)Jurkat / PBMCNot specified[6]
Compound 8-2 Biochemical (HPK1)-2.7 nM[6]
Cell-based (p-SLP76)Not specified2.8 nM[6]
Compound 3-8 Biochemical (HPK1)-15.86 nM[6]
Cell-based (p-SLP76)PBMCs131.8 nM[6]
EMD Serono Cmpd [I] Biochemical-0.2 nM[9]
Cell-based (p-SLP76)Jurkat3 nM[9]

General Experimental Workflow

The overall process for assessing this compound activity involves cell treatment and stimulation, followed by one of several detection methods to quantify p-SLP76 levels.

Experimental_Workflow cluster_assays 5. Downstream Analysis Start Start: Select Cell Type (e.g., Jurkat, PBMCs) Step1 1. Cell Culture & Plating Start->Step1 Step2 2. Pre-treatment: Add serial dilutions of This compound or Vehicle (DMSO) Step1->Step2 Step3 3. Stimulation: Activate TCR signaling (e.g., anti-CD3/CD28) Step2->Step3 Step4 4. Cell Lysis or Fix/Perm Step3->Step4 Assay1 Western Blot Step4->Assay1 Protein Lysate Assay2 Intracellular Flow Cytometry Step4->Assay2 Fixed Cells Assay3 ELISA / HTRF Step4->Assay3 Protein Lysate Analysis 6. Data Analysis: Normalize to control, Calculate % inhibition or IC50 Assay1->Analysis Assay2->Analysis Assay3->Analysis

Workflow for measuring p-SLP76 inhibition by this compound.

Detailed Experimental Protocols

Measuring the reduction in p-SLP76 (S376) is the primary method for confirming the target engagement of HPK1 inhibitors.[2] Below are detailed protocols for two common methods: Western Blotting and Intracellular Flow Cytometry.

Protocol 1: Western Blotting

This method allows for the visualization and quantification of p-SLP76 relative to total SLP76 and a loading control.

1. Cell Culture and Treatment:

  • Culture Jurkat T-cells or primary human T-cells to the desired density.

  • Seed cells in a multi-well plate.

  • Pre-treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

2. Cell Stimulation:

  • Stimulate the cells with anti-CD3/CD28 antibodies (e.g., using Dynabeads or plate-bound antibodies) for a predetermined time (e.g., 15-30 minutes) at 37°C to induce TCR signaling.[1] Include an unstimulated control.

3. Cell Lysis and Protein Quantification:

  • Pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).[1]

  • Determine the protein concentration of the supernatant using a BCA assay.[1]

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

  • Separate proteins by electrophoresis on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[1][10]

  • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[1]

5. Antibody Incubation and Detection:

  • Incubate the membrane with a primary antibody against p-SLP76 (Ser376) overnight at 4°C.[1][10]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[1][10]

6. Stripping and Re-probing:

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total SLP76 and a loading control (e.g., β-actin or GAPDH).[1][10]

7. Data Analysis:

  • Quantify band intensities using densitometry software.[10]

  • Normalize the p-SLP76 signal to the total SLP76 or loading control signal.

  • Calculate the percentage of inhibition relative to the stimulated, vehicle-treated control.

Protocol 2: Intracellular Flow Cytometry (Phospho-Flow)

Phospho-flow cytometry is a high-throughput method ideal for analyzing phosphorylation events in specific cell subsets within a heterogeneous population like PBMCs.[8]

1. Cell Culture, Treatment, and Stimulation:

  • Follow steps 1 and 2 from the Western Blotting protocol, typically using a 96-well plate format.

2. Fixation and Permeabilization:

  • Immediately after stimulation, stop the reaction by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.[1][10] This cross-links proteins and preserves the phosphorylation state.

  • Pellet the cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer (e.g., methanol-based) to allow antibodies to access intracellular epitopes. Incubate on ice for 30 minutes.[1]

3. Intracellular Staining:

  • Wash the cells twice with a staining buffer (e.g., PBS with 2% FBS).

  • Resuspend the cells in staining buffer containing a fluorochrome-conjugated anti-p-SLP76 (Ser376) antibody.[1][10]

  • (Optional) Add other cell surface marker antibodies (e.g., CD3, CD4, CD8) to gate on specific T-cell populations.

  • Incubate for 30-60 minutes at room temperature, protected from light.[1]

4. Data Acquisition:

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer for analysis on a flow cytometer.[1]

  • Collect a sufficient number of events for robust statistical analysis.

5. Data Analysis:

  • Gate on the cell population of interest (e.g., live, single CD4+ T-cells).

  • Analyze the Median Fluorescence Intensity (MFI) of the p-SLP76 signal in the different treatment groups.[1]

  • Calculate the percentage of inhibition based on the decrease in MFI relative to the stimulated, vehicle-treated control.

Expected Results

Treatment of T-cells with an effective dose of this compound is expected to cause a dose-dependent decrease in the level of p-SLP76 (Ser376) following TCR stimulation.[1] In contrast, the levels of total SLP76 should remain largely unchanged.[1] A reduction in the p-SLP76 signal, whether observed as a decrease in band intensity on a Western blot or a lower MFI in flow cytometry, confirms the successful target engagement of this compound and its ability to modulate the HPK1 signaling pathway.[1] These results provide a direct measure of the inhibitor's cellular potency and are foundational for further drug development.

References

Application Notes and Protocols for Hpk1-IN-56 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] In the context of immuno-oncology, HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses. Inhibition of HPK1 has emerged as a promising therapeutic strategy to enhance T-cell activation and effector functions against tumors. Hpk1-IN-56 (also known as Compound A29) is a potent inhibitor of HPK1, designed for investigating the pharmacological modulation of the HPK1 signaling pathway in in vitro studies.[3]

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and gets activated. Activated HPK1 then phosphorylates downstream targets, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][2] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination, and proteasomal degradation of SLP-76. This cascade of events effectively attenuates T-cell activation, proliferation, and cytokine production. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thereby disrupting this negative feedback loop and leading to a sustained and enhanced T-cell response.[3]

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
HPK1 IC₅₀ 2.70 nMBiochemical Assay[3]
p-SLP76 IC₅₀ 8.1 nMJurkat T-cells[3]
IL-2 Production Induces productionHuman PBMCs[3]
Solubility and Storage of Hpk1 Inhibitors (General Guidance)
Solvent/Storage ConditionRecommendationGeneral Observations for Hpk1 Inhibitors
Primary Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Consistently used for preparing high-concentration stock solutions (e.g., 10 mM).[4]
Solubility in DMSO Expected to be ≥10 mMA structurally similar compound, HPK1-IN-29, has a reported solubility of 10 mM in DMSO.[3]
Aqueous Solubility Low; prone to precipitation upon dilutionWorking solutions should be prepared fresh from DMSO stock for each experiment.[5]
Final DMSO Concentration in Culture ≤ 0.5%Higher concentrations can lead to cytotoxicity and compound precipitation. Always include a vehicle control.[6]
Storage of Solid Compound -20°CFor long-term stability.
Storage of DMSO Stock Solution -80°C in single-use aliquotsStable for up to 6 months. Avoid repeated freeze-thaw cycles.[2]
Stability in Cell Culture Media Limited and variableStability is influenced by media composition, pH, temperature, and cellular metabolism. It is recommended to determine the half-life experimentally.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, low-retention microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to prepare a 10 mM stock solution.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 2-5 minutes to ensure the compound is fully dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: In Vitro Inhibition of SLP-76 Phosphorylation in Jurkat T-cells

Materials:

  • Jurkat T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (10 mM stock in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Cell Culture: Culture Jurkat T-cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed Jurkat cells at a density of 1-2 x 10⁶ cells/well in a 6-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a DMSO-only vehicle control.

  • Add the diluted this compound or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C.

  • T-cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.

  • Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them using an appropriate cell lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against phospho-SLP-76 (Ser376).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total SLP-76 and a loading control to ensure equal protein loading.

Protocol 3: Measurement of IL-2 Secretion in Human PBMCs

Materials:

  • Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • This compound (10 mM stock in DMSO)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for stimulation

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • PBMC Thawing and Culture: Thaw cryopreserved PBMCs and culture them overnight in complete RPMI-1640 medium.

  • Cell Seeding: Seed the PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the diluted inhibitor to the wells. Include a DMSO-only vehicle control. Pre-incubate for 1-2 hours.

  • Stimulation: Stimulate the PBMCs with PHA or anti-CD3/CD28 beads.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cytokine Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of IL-2 using a commercial ELISA kit, following the manufacturer's instructions.

Mandatory Visualizations

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_inhibition Inhibition by this compound cluster_negative_regulation Negative Regulation by HPK1 TCR TCR Engagement LAT_SLP76 LAT/Gads/SLP-76 Complex TCR->LAT_SLP76 recruits HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive recruits pSLP76 p-SLP-76 (Ser376) T_Cell_Activation_Up T-Cell Activation (Enhanced) LAT_SLP76->T_Cell_Activation_Up HPK1_active HPK1 (active) HPK1_inactive->HPK1_active activation HPK1_active->LAT_SLP76 phosphorylates SLP-76 Ub_Degradation Ubiquitination & Proteasomal Degradation pSLP76->Ub_Degradation T_Cell_Activation_Down T-Cell Activation (Attenuated) Ub_Degradation->T_Cell_Activation_Down Hpk1_IN_56 This compound Hpk1_IN_56->HPK1_active inhibits Experimental_Workflow General Experimental Workflow for this compound start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solutions in Media store_stock->prep_working cell_culture Culture Immune Cells (e.g., Jurkat, PBMCs) treatment Treat Cells with This compound cell_culture->treatment prep_working->treatment stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) treatment->stimulation incubation Incubate for Specified Time stimulation->incubation analysis Analyze Endpoint incubation->analysis western Western Blot (p-SLP-76) analysis->western Signaling elisa ELISA (IL-2) analysis->elisa Function end End western->end elisa->end

References

Application Notes and Protocols for Assessing T-Cell Activation with Hpk1-IN-56 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1][2] It acts as an intracellular checkpoint by dampening T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity.[1][3] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor responses.[1][2] Hpk1-IN-56 is a small molecule inhibitor of HPK1. These application notes provide a detailed protocol for assessing the impact of this compound on T-cell activation using multiparameter flow cytometry.

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, including the adaptor protein SLP-76.[3][4][5][6][7][8][9] This phosphorylation leads to the ubiquitination and proteasomal degradation of SLP-76, which attenuates the T-cell activation signal.[6][8][9] Hpk1 inhibitors block this kinase activity, preventing SLP-76 degradation and resulting in enhanced T-cell activation, proliferation, and cytokine production.[1][4][8][10]

This protocol outlines the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs), treatment with this compound, and subsequent analysis of T-cell activation markers by flow cytometry.

Signaling Pathway of HPK1 in T-Cell Activation

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 CD28->SLP76 HPK1->SLP76 Phosphorylates (Ser376) PLCg1 PLCγ1 SLP76->PLCg1 Activates Degradation Ubiquitination & Proteasomal Degradation SLP76->Degradation ERK ERK PLCg1->ERK Activation T-Cell Activation (Proliferation, Cytokine Release) ERK->Activation Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits Experimental_Workflow PBMC_Isolation Isolate PBMCs from whole blood Pre_treatment Pre-treat PBMCs with This compound or DMSO PBMC_Isolation->Pre_treatment Stimulation Stimulate T-cells with anti-CD3/anti-CD28 Pre_treatment->Stimulation Incubation Incubate for 24-72 hours Stimulation->Incubation Staining Stain with fluorescently conjugated antibodies Incubation->Staining Acquisition Acquire data on a flow cytometer Staining->Acquisition Analysis Analyze T-cell activation markers Acquisition->Analysis

References

Comparative Analysis of HPK1 Inhibition: Lentiviral shRNA Knockdown versus Hpk1-IN-56 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a promising therapeutic target for enhancing anti-tumor immunity.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint by dampening signaling pathways downstream of the T cell receptor (TCR) and B cell receptor (BCR).[1] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production. This document provides a detailed comparison of two widely used methods for inhibiting HPK1 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule inhibitor Hpk1-IN-56.

Principle of Action

Lentiviral shRNA Knockdown of HPK1

Lentiviral-mediated shRNA knockdown is a genetic approach that provides stable and long-term suppression of HPK1 expression.[1] A lentiviral vector is utilized to deliver a DNA construct encoding an shRNA sequence specifically targeting the HPK1 mRNA.[1] Once transduced into the target cell, this shRNA is processed by the cell's RNA interference (RNAi) machinery into a small interfering RNA (siRNA).[1] The siRNA is then incorporated into the RNA-induced silencing complex (RISC), which recognizes, binds to, and subsequently cleaves the target HPK1 mRNA, leading to a significant reduction in HPK1 protein expression.[1]

This compound Treatment

This compound is a small molecule inhibitor designed to competitively bind to the ATP-binding pocket of the HPK1 kinase domain. By occupying this site, it prevents the phosphorylation of HPK1's downstream substrates, most notably the adaptor protein SLP-76.[3] This blockade of kinase activity effectively removes the negative feedback on TCR signaling, resulting in enhanced T-cell activation and effector functions. The action of this compound is typically rapid, dose-dependent, and reversible upon removal of the compound.[1]

Comparative Data Summary

The choice between lentiviral shRNA knockdown and small molecule inhibition depends on the specific research question, experimental timeline, and desired level of control. The following tables provide a quantitative comparison of these two methodologies.

Table 1: General Characteristics of HPK1 Inhibition Methods

FeatureLentiviral shRNA KnockdownThis compound Treatment
Mechanism of Action mRNA degradation, leading to reduced protein expression.[1]Competitive inhibition of kinase activity.[3]
Effect Duration Stable, long-term suppression.[1]Transient and reversible.[1]
Temporal Control Limited; constitutive knockdown.High; rapid on/off rate.[1]
Dose-Dependent Control Not easily titratable.Readily titratable for dose-response studies.[1]
In Vivo Applicability Suitable for generating stable knockdown in animal models.[4]Suitable for systemic administration in preclinical models.[5]
Potential Off-Target Effects Can include silencing of unintended genes with similar sequences.[1]Potential for inhibition of other kinases with similar ATP-binding sites.[4]
Labor Intensity High; requires virus production and transduction.[1]Low; simple addition to cell culture.[1]
Biosafety Requirements Biosafety Level 2 (BSL-2) containment required for lentivirus handling.[1]Standard laboratory practices.

Table 2: Quantitative Efficacy and Functional Outcomes

MetricLentiviral shRNA Knockdown of HPK1This compound Treatment (Data from analog HPK1-IN-55)
Target Inhibition >75-90% reduction in HPK1 protein expression.[1]IC50: <0.51 nM (enzymatic assay).[5]
T-Cell Activation Marker (p-SLP-76) Significant reduction in p-SLP-76 (S376).[2]Dose-dependent inhibition of p-SLP-76.[2]
Cytokine Production (IL-2 Secretion) Increased IL-2 production in stimulated T-cells.[2]EC50: 43.3 nM in human PBMCs; 38.8 nM in purified human pan T-cells.[5]
Cytokine Production (IFN-γ Secretion) Increased IFN-γ production in stimulated T-cells.[6]EC50: 49.2 nM in purified human pan T-cells.[5]
T-Cell Proliferation Enhanced proliferation of stimulated T-cells.Increased proliferation at concentrations from 4.57 nM to 10 µM.[5]

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of HPK1 in Jurkat T-cells

This protocol outlines the steps for producing lentivirus and transducing Jurkat T-cells to achieve stable knockdown of HPK1. All work with live lentivirus must be performed in a BSL-2 certified biosafety cabinet.[1]

A. Lentivirus Production (in 293T cells)

  • Day 1 (Seeding): Seed 10-12 x 10⁶ 293T cells in a T-75 flask in DMEM with 10% FBS. Cells should be approximately 70-80% confluent on the day of transfection.[1]

  • Day 2 (Transfection):

    • Prepare a DNA mixture in a sterile tube: 10 µg of HPK1 shRNA plasmid (e.g., in pLKO.1-puro vector), 7.5 µg of packaging plasmid (e.g., psPAX2), and 2.5 µg of envelope plasmid (e.g., pMD2.G).

    • In a separate tube, add a transfection reagent (e.g., Lipofectamine 3000) to 1.5 mL of serum-free medium (e.g., Opti-MEM) according to the manufacturer's instructions.[1]

    • Combine the DNA mixture and the diluted transfection reagent, incubate at room temperature for 15-20 minutes, and then add the mixture dropwise to the 293T cells.

  • Day 4 & 5 (Harvest): Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. The virus can be used immediately or stored at -80°C.[1]

B. Transduction of Jurkat T-cells

  • Day 1: Plate 0.5 x 10⁶ Jurkat cells per well in a 12-well plate in RPMI-1640 medium with 10% FBS. Add Polybrene to a final concentration of 4-8 µg/mL. Add the desired amount of viral supernatant.[1]

  • Day 3: Centrifuge the transduced cells and resuspend them in fresh medium containing puromycin (B1679871) for selection. The optimal puromycin concentration (typically 1-5 µg/mL for Jurkat cells) must be determined by a kill curve.[1]

  • Day 5 onwards: Replace the medium with fresh puromycin-containing medium every 2-3 days. After 7-10 days, expand the puromycin-resistant cell population.

C. Validation of Knockdown

  • Western Blot: Lyse a portion of the cells and perform a Western blot to confirm the reduction in HPK1 protein levels.

  • qRT-PCR: Extract RNA and perform quantitative reverse transcription PCR to quantify the reduction in HPK1 mRNA levels.

Protocol 2: In Vitro Treatment of Primary Human T-cells with this compound

This protocol describes the treatment of isolated primary human T-cells with this compound to assess its impact on T-cell activation and cytokine production.

A. Isolation and Culture of Primary Human T-cells

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Purify pan T-cells from PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

B. This compound Treatment and T-cell Stimulation

  • Plate the purified T-cells in a 96-well plate at a density of 1 x 10⁵ cells per well.

  • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Pre-treat the cells with the different concentrations of this compound or a DMSO vehicle control for 1-2 hours at 37°C.

  • Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL each) or beads to the wells.

C. Functional Readouts

  • Cytokine Analysis: After 24-72 hours of stimulation, collect the cell culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using an ELISA or a multiplex bead-based assay.[5]

  • Proliferation Assay: After 72 hours, assess T-cell proliferation using a CFSE or BrdU incorporation assay followed by flow cytometry analysis.

  • Signaling Pathway Analysis (p-SLP-76): For shorter-term experiments (15-30 minutes), stimulate the pre-treated T-cells, then immediately lyse the cells and perform a Western blot or a phospho-flow cytometry assay to detect the levels of phosphorylated SLP-76 (S376).

Visualizations

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway TCR TCR Engagement Lck_Zap70 Lck/ZAP70 TCR->Lck_Zap70 LAT_SLP76_complex LAT/Gads/SLP-76 Signalosome Lck_Zap70->LAT_SLP76_complex HPK1 HPK1 LAT_SLP76_complex->HPK1 Activation T_Cell_Activation T-Cell Activation (IL-2, IFN-γ, Proliferation) LAT_SLP76_complex->T_Cell_Activation p_SLP76 p-SLP-76 (S376) HPK1->p_SLP76 Phosphorylation Degradation Ubiquitination & Degradation p_SLP76->Degradation Degradation->T_Cell_Activation Inhibition shRNA Lentiviral shRNA shRNA->HPK1 Reduces Expression Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits Kinase Activity

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow for Lentiviral shRNA Knockdown

shRNA_Workflow cluster_virus_production Lentivirus Production cluster_transduction Transduction & Selection cluster_validation Validation & Analysis seed_293T Seed 293T Cells transfect Transfect with shRNA & Packaging Plasmids seed_293T->transfect harvest Harvest Viral Supernatant transfect->harvest transduce_jurkat Transduce Jurkat T-cells with Lentivirus harvest->transduce_jurkat select_puro Select with Puromycin transduce_jurkat->select_puro expand_cells Expand Stable Cell Line select_puro->expand_cells validate Validate Knockdown (Western Blot, qRT-PCR) expand_cells->validate functional_assay Functional Assays validate->functional_assay

Caption: Workflow for HPK1 gene knockdown using lentiviral shRNA.

Experimental Workflow for this compound Treatment

Inhibitor_Workflow isolate_tcells Isolate Primary T-cells plate_cells Plate T-cells isolate_tcells->plate_cells pretreat Pre-treat with this compound or Vehicle Control plate_cells->pretreat stimulate Stimulate with anti-CD3/CD28 pretreat->stimulate analyze Analyze Functional Readouts (Cytokines, Proliferation, p-SLP-76) stimulate->analyze

Caption: Workflow for pharmacological inhibition of HPK1 with this compound.

Conclusion

Both lentiviral shRNA knockdown and small molecule inhibition with this compound are powerful techniques for studying the role of HPK1 in immune regulation. Lentiviral shRNA is the preferred method for creating stable, long-term models of HPK1 deficiency, which is invaluable for target validation.[4] In contrast, this compound offers acute, reversible, and dose-dependent control, making it ideal for investigating the therapeutic potential and the precise temporal role of HPK1 kinase activity in signaling events.[1] A comprehensive approach that utilizes both methodologies can provide robust and well-validated insights into HPK1 function and its potential as a target for immunotherapy.

References

Application Note: Using CRISPR-Cas9 to Validate the Cellular Targets of Hpk1-IN-56

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][3][4] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at the Serine 376 residue.[1][5] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which attenuates T-cell activation, proliferation, and cytokine production.[1][5]

Given its role as an intracellular immune checkpoint, inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[3][6][7] Hpk1-IN-56 is a novel small molecule inhibitor developed to target HPK1. A crucial step in its preclinical development is to rigorously validate that its cellular effects are mediated through the specific inhibition of HPK1.

This application note provides a comprehensive guide and detailed protocols for using CRISPR-Cas9-mediated gene editing to definitively validate the on-target effects of this compound. The principle of this approach is that the genetic knockout of the target protein should phenocopy the effects of the pharmacological inhibitor. Furthermore, cells lacking the target should become resistant to the inhibitor's effects.[8][9]

Logical Framework for Target Validation

The core logic of using CRISPR-Cas9 for target validation rests on a set of predictable outcomes. If this compound achieves its effects by inhibiting HPK1, then we expect to observe a concordance between pharmacological inhibition and genetic knockout.

Figure 1: Logical workflow for HPK1 target validation.

Experimental Workflow

A systematic approach is required to generate and analyze HPK1 knockout cells alongside wild-type controls treated with this compound. The overall workflow involves cell line preparation, CRISPR-mediated knockout, validation of knockout, and comparative functional assays.

G cluster_workflow CRISPR-Based Target Validation Workflow A 1. gRNA Design & Vector Cloning - Target early exons of MAP4K1 - Clone into lentiCRISPRv2 B 2. Lentivirus Production - Transfect HEK293T cells A->B C 3. Transduction - Transduce Jurkat T-cells B->C D 4. Selection & Clonal Isolation - Puromycin selection - Single-cell cloning C->D E 5. Knockout Validation - Western Blot (HPK1 Protein) - Sanger Sequencing (Genomic Locus) D->E F 6. Comparative Functional Assays E->F G WT + DMSO vs. WT + this compound F->G H HPK1 KO + DMSO vs. HPK1 KO + this compound F->H I 7. Data Analysis & Conclusion G->I H->I G cluster_pathway Simplified HPK1 Signaling in T-Cells TCR TCR Activation Lck Lck TCR->Lck activates HPK1 HPK1 (MAP4K1) Lck->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 pSLP-76 (S376) Downstream Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Downstream promotes Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->SLP76 Activation T-Cell Activation (IL-2, IFNγ) Downstream->Activation Inhibitor This compound Inhibitor->HPK1 CRISPR CRISPR KO CRISPR->HPK1

References

Hpk1-IN-56 for Ex Vivo Expansion of Tumor-Infiltrating Lymphocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance the effector functions of T-cells.[3]

Hpk1-IN-56 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound is designed to augment T-cell activation, proliferation, and cytokine production, which are essential for the successful ex vivo expansion of tumor-infiltrating lymphocytes (TILs) for adoptive cell therapy.[2] These application notes provide a comprehensive guide for the use of this compound in TIL expansion protocols, based on the established mechanism of action of potent HPK1 inhibitors.

Disclaimer: Specific quantitative data for this compound is not yet publicly available. The data presented in this document is representative of potent and selective HPK1 inhibitors and should be used as a guideline. Researchers are advised to perform dose-response experiments to determine the optimal concentration of this compound for their specific application.

Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to T-cell activation. HPK1 negatively regulates this process by phosphorylating the adaptor protein SLP-76 at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76. The degradation of this key signaling component attenuates downstream pathways, including the activation of PLCγ1 and ERK, resulting in dampened T-cell activation and effector function.[4]

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This stabilizes the TCR signaling complex, leading to sustained and enhanced T-cell activation, proliferation, and cytokine production.[2]

Data Presentation

The following tables summarize the expected effects of a potent HPK1 inhibitor on primary human T-cells, which can be used as a reference for studies involving this compound.

Table 1: Effect of HPK1 Inhibition on T-Cell Proliferation

TreatmentConcentration (nM)Proliferation Index (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0
This compound (Representative)101.5 - 2.0
This compound (Representative)1002.5 - 3.5
This compound (Representative)10003.0 - 4.0

Table 2: Effect of HPK1 Inhibition on Cytokine Production by Activated T-Cells

TreatmentConcentration (nM)IL-2 Production (pg/mL)IFN-γ Production (pg/mL)
Vehicle (DMSO)-100 - 200500 - 800
This compound (Representative)10300 - 5001000 - 1500
This compound (Representative)100800 - 12002000 - 3000
This compound (Representative)10001000 - 15002500 - 3500

Table 3: Effect of HPK1 Inhibition on T-Cell Phenotype after Expansion

TreatmentConcentration (nM)% CD8+ of T-Cells% CD27+CD62L+ (Memory Phenotype)
Vehicle (DMSO)-40 - 50%20 - 30%
This compound (Representative)10050 - 60%30 - 40%

Experimental Protocols

Protocol 1: Ex Vivo Expansion of TILs from Tumor Tissue

This protocol describes a general method for the expansion of TILs from fresh tumor tissue, incorporating an HPK1 inhibitor to enhance the expansion rate and functionality of the T-cells.

Materials:

  • Fresh tumor tissue in a sterile transport medium.

  • RPMI 1640 medium supplemented with 10% Human AB serum, 2 mM L-glutamine, 25 mM HEPES, and 10 µg/mL gentamicin.

  • Recombinant human IL-2.

  • This compound (stock solution in DMSO).

  • Anti-CD3 (OKT3) and anti-CD28 antibodies.

  • Ficoll-Paque PLUS.

  • Cell culture plates and flasks.

Procedure:

  • Tumor Processing:

    • Wash the tumor tissue with sterile PBS.

    • Mince the tumor into small fragments (1-2 mm³).

    • Place the fragments in a 24-well plate with 2 mL of complete RPMI medium containing high-dose IL-2 (e.g., 6000 IU/mL).

  • Initial TIL Culture:

    • Culture the tumor fragments for 10-14 days. TILs will migrate out of the tissue fragments.

    • Monitor the cultures for TIL outgrowth.

  • Rapid Expansion Protocol (REP) with this compound:

    • Harvest the TILs from the initial culture and count the viable cells.

    • Activate the TILs with anti-CD3 and anti-CD28 antibodies in the presence of irradiated feeder cells (allogeneic PBMCs).

    • Add this compound to the culture medium at the desired concentration (a starting concentration of 100 nM is recommended, with a dose-response curve to be determined empirically). A vehicle control (DMSO) should be run in parallel.

    • Supplement the culture with IL-2 (e.g., 3000 IU/mL) every 2-3 days.

    • Expand the TILs for 14 days, monitoring cell number and viability.

  • Analysis of Expanded TILs:

    • At the end of the REP, harvest the TILs and perform cell counting.

    • Analyze the phenotype of the expanded TILs by flow cytometry for markers such as CD3, CD4, CD8, and memory markers (e.g., CD27, CD62L).

    • Assess the functionality of the TILs through cytokine release assays (e.g., ELISA for IFN-γ and IL-2) upon co-culture with autologous tumor cells or stimulation with anti-CD3/CD28.

Protocol 2: Assessment of this compound on T-Cell Proliferation

This protocol outlines a method to quantify the effect of this compound on the proliferation of purified T-cells.

Materials:

  • Purified human T-cells (from PBMCs).

  • Complete RPMI medium.

  • Anti-CD3/CD28 T-cell activation beads or plate-bound antibodies.

  • This compound.

  • Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, WST-1).

Procedure:

  • T-Cell Preparation:

    • Isolate T-cells from healthy donor PBMCs using a pan-T-cell isolation kit.

    • If using a proliferation dye, label the T-cells with CFSE according to the manufacturer's instructions.

  • Cell Culture and Treatment:

    • Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.

    • Stimulate the T-cells with anti-CD3/CD28 beads or on plates coated with anti-CD3 and anti-CD28 antibodies.

  • Proliferation Assay:

    • Culture the cells for 3-5 days.

    • If using CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry.

    • If using a colorimetric assay, add the reagent (e.g., MTT, WST-1) to the wells and measure the absorbance according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the proliferation index or the percentage of proliferating cells for each treatment condition.

Mandatory Visualizations

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Activation TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 recruits PLCG1 PLCγ1 SLP76->PLCG1 ERK ERK SLP76->ERK Degradation SLP-76 Degradation SLP76->Degradation AP1_NFAT AP-1/NFAT Activation PLCG1->AP1_NFAT ERK->AP1_NFAT Cytokine_Production Cytokine Production (IL-2, IFN-γ) AP1_NFAT->Cytokine_Production Proliferation T-Cell Proliferation AP1_NFAT->Proliferation HPK1->SLP76 Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 inhibits

Caption: HPK1 negatively regulates TCR signaling, a process blocked by this compound.

TIL_Expansion_Workflow Tumor 1. Tumor Resection Mincing 2. Mechanical Dissociation (Mincing) Tumor->Mincing Initial_Culture 3. Initial Culture (High-dose IL-2) Mincing->Initial_Culture TIL_Harvest 4. TIL Harvest Initial_Culture->TIL_Harvest REP 5. Rapid Expansion Protocol (REP) + Anti-CD3/CD28 + Irradiated Feeder Cells + IL-2 TIL_Harvest->REP Expansion 6. 14-Day Expansion REP->Expansion Treatment Addition of This compound Treatment->REP Analysis 7. Analysis of Expanded TILs (Phenotype, Function) Expansion->Analysis

Caption: Workflow for the ex vivo expansion of TILs using this compound.

References

Application Notes and Protocols: Hpk1-IN-56 for CAR-T Cell Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance the efficacy of T-cell-based treatments, including Chimeric Antigen Receptor (CAR)-T cell therapy.[2][3]

These application notes provide a comprehensive overview of the use of HPK1 inhibitors, using Hpk1-IN-56 as a representative agent, to potentiate CAR-T cell function. The document details the underlying mechanism of action, presents key quantitative data from representative studies, and offers detailed experimental protocols for assessing the impact of HPK1 inhibition on CAR-T cell efficacy.

Mechanism of Action: Releasing the Brakes on T-Cell Activation

Upon CAR-T cell engagement with its target antigen on a cancer cell, a signaling cascade is initiated through the intracellular domains of the CAR, mimicking TCR activation. This process also activates HPK1. Activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a key scaffold protein in the T-cell signaling complex.[4][5] The phosphorylation of SLP-76 at Serine 376 leads to the recruitment of 14-3-3 proteins, followed by ubiquitination and proteasomal degradation of SLP-76.[4][5] This degradation dismantles the signaling complex, thereby attenuating downstream pathways crucial for T-cell activation, proliferation, and cytokine production.[6]

This compound, as a potent HPK1 inhibitor, blocks the kinase activity of HPK1. By preventing the phosphorylation and subsequent degradation of SLP-76, this compound sustains the integrity and function of the CAR signaling complex. This results in enhanced and prolonged downstream signaling, leading to more robust CAR-T cell activation, increased proliferation, greater cytokine secretion, and ultimately, more effective tumor cell killing.[1] Genetic depletion or pharmacological inhibition of HPK1 has been shown to improve the efficacy of CAR-T cell-based immunotherapies in various preclinical models.[2]

Data Presentation

The following tables summarize quantitative data from studies on representative HPK1 inhibitors, which can be considered indicative of the potential effects of this compound.

Table 1: Potency of Representative HPK1 Inhibitors

CompoundAssayTarget CellEC50 / IC50Reference
Compound 17IL-2 ProductionHuman PBMCs12 nM[7]
Compound 22pSLP-76 InhibitionHuman PBMCs78 nM[7]
Compound 2HPK1 Degradation (CD4+ T cells)Human PBMCs11.47 nM[4]
Compound 2HPK1 Degradation (CD8+ T cells)Human PBMCs26.03 nM[4]

Table 2: Functional Enhancement of T-cells with HPK1 Inhibition

HPK1 Inhibition MethodMetricCell TypeEnhancement ObservedReference
Genetic KnockoutIL-2 ProductionJurkat T-cellsSignificant increase upon stimulation[5]
Compound 1IFN-γ ProductionHuman PBMCsSignificant increase at 24, 48, and 72 hours[8]
Decreased HPK1 ExpressionComplete Remission (CR/CRi)Adult (r/r) B-ALL Patients72.7% (8 of 11) patients achieved CR/CRi

Visualizations

Signaling Pathway

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CAR CAR Signalosome CAR Signaling Domains (e.g., CD3ζ, CD28) CAR->Signalosome Activates Antigen Tumor Antigen Antigen->CAR Binding SLP76 SLP-76 Signalosome->SLP76 Recruits HPK1 HPK1 Signalosome->HPK1 Activates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Phosphorylation Downstream Downstream Signaling (e.g., MAPK, NF-κB) SLP76->Downstream HPK1->SLP76 Phosphorylates Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation Activation T-Cell Activation - Proliferation - Cytokine Release - Cytotoxicity Downstream->Activation

Caption: HPK1 signaling pathway in CAR-T cells and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CART_Generation Generate CAR-T Cells Pre_treatment Pre-treat CAR-T Cells with this compound or Vehicle CART_Generation->Pre_treatment Target_Cells Culture Target Tumor Cells Co_culture Co-culture CAR-T Cells and Target Cells Target_Cells->Co_culture Pre_treatment->Co_culture Signaling Signaling Analysis (e.g., pSLP-76 Western Blot/Flow) Pre_treatment->Signaling After Stimulation Cytotoxicity Cytotoxicity Assay (e.g., LDH, Flow Cytometry) Co_culture->Cytotoxicity Cytokine Cytokine Release Assay (e.g., ELISA, CBA) Co_culture->Cytokine Proliferation Proliferation Assay (e.g., CFSE) Co_culture->Proliferation

Caption: General experimental workflow for evaluating the effect of this compound on CAR-T cell function.

Experimental Protocols

The following are detailed protocols for key experiments to assess the potentiation of CAR-T cells by this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the ability of this compound-treated CAR-T cells to kill target tumor cells.

Materials:

  • CAR-T cells

  • Target tumor cells (expressing the antigen recognized by the CAR)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or flow cytometer with live/dead cell stains

Protocol:

  • Target Cell Seeding: Seed target tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for adherence.

  • CAR-T Cell Preparation and Treatment:

    • Thaw and rest CAR-T cells in complete medium.

    • Pre-treat CAR-T cells with a range of concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for 2-4 hours.

  • Co-culture:

    • Remove the medium from the target cells.

    • Add the pre-treated CAR-T cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

  • Incubation: Incubate the co-culture plate for a predetermined time (e.g., 4, 8, 24 hours) at 37°C.

  • Measurement of Cytotoxicity (LDH Assay):

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytokine Release Assay

Objective: To quantify the secretion of key effector cytokines (e.g., IFN-γ, IL-2, TNF-α) from CAR-T cells upon antigen stimulation.

Materials:

  • Supernatants from the cytotoxicity assay co-culture

  • ELISA kits for IFN-γ, IL-2, and TNF-α or a Cytometric Bead Array (CBA) kit

Protocol (ELISA):

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected supernatants (diluted if necessary) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate. Incubate until a color change is observed.

  • Stop Reaction: Add the stop solution.

  • Read Plate: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.

CAR-T Cell Proliferation Assay

Objective: To assess the effect of this compound on CAR-T cell proliferation following antigen-specific stimulation.

Materials:

  • CAR-T cells

  • Target tumor cells (can be irradiated to prevent their proliferation)

  • This compound

  • Vehicle control

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Flow cytometer

Protocol:

  • CFSE Staining:

    • Resuspend CAR-T cells at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium.

  • Treatment and Co-culture:

    • Pre-treat the CFSE-labeled CAR-T cells with this compound or vehicle control as described previously.

    • Co-culture the treated CAR-T cells with irradiated target cells at a suitable E:T ratio (e.g., 2:1).

  • Incubation: Incubate the co-culture for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with a live/dead marker and antibodies against T-cell surface markers (e.g., CD3, CD8).

    • Acquire the cells on a flow cytometer.

  • Data Analysis: Gate on the live, single, CD3+ CAR-T cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division. Quantify the percentage of divided cells.

Conclusion

The inhibition of HPK1 with small molecules like this compound represents a promising strategy to enhance the therapeutic potential of CAR-T cells. By preventing the negative regulation of the CAR signaling pathway, these inhibitors can lead to more robust and sustained anti-tumor responses. The protocols provided herein offer a framework for the preclinical evaluation of this compound and other HPK1 inhibitors in the context of CAR-T cell therapy development.

References

Troubleshooting & Optimization

Troubleshooting low IL-2 production with Hpk1-IN-56 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-56. The focus is to address the specific issue of observing lower-than-expected Interleukin-2 (IL-2) production, a common challenge that can arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of HPK1 in T-cell activation?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 becomes activated and phosphorylates the adaptor protein SLP-76 at the Serine 376 residue.[4][5][6] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which dampens the downstream signaling cascade required for full T-cell activation.[2][6] Essentially, HPK1 acts as a brake on the T-cell immune response.[1][6]

Q2: How is this compound expected to impact IL-2 production?

A2: this compound is a small molecule inhibitor designed to block the kinase activity of HPK1. By inhibiting HPK1, the inhibitor prevents the phosphorylation and subsequent degradation of SLP-76.[6][7] This action removes the "brake" on TCR signaling, leading to a more robust and sustained T-cell activation.[1][8] The expected outcome is an increase in T-cell proliferation and enhanced production of key effector cytokines, most notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][5][8][9]

Q3: What is the most direct downstream marker to confirm that this compound is engaging its target?

A3: The most direct and immediate biomarker for HPK1 kinase inhibition is a decrease in the phosphorylation of its substrate, SLP-76, at the Serine 376 residue (pSLP-76 S376).[4][5][6] A reduction in pSLP-76 levels upon treatment with this compound in stimulated T-cells confirms target engagement, even before downstream functional effects like IL-2 production are measured.[4][10]

Q4: Do HPK1 inhibitors have known off-target effects that could influence experimental results?

A4: Yes, like many kinase inhibitors that target the highly conserved ATP-binding pocket, HPK1 inhibitors can have off-target activities.[11] The most common off-targets are other members of the MAP4K family (e.g., MAP4K2, MAP4K3, MAP4K5) or other structurally related kinases.[11][12] These off-target effects can sometimes lead to unexpected phenotypes, such as a "bell-shaped" dose-response curve for IL-2 production, where higher concentrations of the inhibitor may become suppressive due to hitting other pro-inflammatory kinases.[13]

Troubleshooting Guide: Low IL-2 Production

This guide provides a systematic approach to identifying the root cause of lower-than-expected IL-2 production following treatment with this compound.

Problem 1: I am not observing any increase in IL-2 production after this compound treatment.

  • Potential Cause: Inhibitor Concentration and Integrity

    • Troubleshooting Action: The concentration of this compound may be suboptimal. It is crucial to perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration (EC50) for your specific cell type and stimulation conditions.[14] Also, ensure the inhibitor has been stored correctly (typically at -20°C or -80°C in a desiccated environment) and that the solvent (e.g., DMSO) is anhydrous and of high quality to prevent compound degradation.[12]

  • Potential Cause: Suboptimal T-Cell Stimulation

    • Troubleshooting Action: HPK1 inhibitors enhance signaling downstream of TCR activation; they do not activate T-cells on their own.[15] If the primary stimulation (e.g., anti-CD3/CD28 antibodies, antigens) is too weak, the effect of the inhibitor will be minimal. Titrate your stimulation reagents to ensure a robust but not over-saturating level of activation in your control (vehicle-treated) cells.[14][15]

  • Potential Cause: Poor Cell Health or Viability

    • Troubleshooting Action: T-cells, especially primary cells, are sensitive to handling. Poor cell viability will lead to blunted responses. Always perform a viability assay (e.g., Trypan Blue or Annexin V/PI staining) before starting your experiment.[15] Ensure cells are not over-passaged (for cell lines) and that primary cells have been handled gently during isolation.[16]

  • Potential Cause: Issues with Assay Protocol or Reagents

    • Troubleshooting Action: Verify the integrity of your IL-2 detection assay (ELISA or Cytometric Bead Array). Check the expiration dates of kits and reagents. Include appropriate positive controls (e.g., cells treated with a known stimulus like PMA/Ionomycin) and negative controls to validate the assay's performance.

Problem 2: IL-2 production increases at low concentrations of this compound but decreases at higher concentrations.

  • Potential Cause: Off-Target Kinase Inhibition

    • Troubleshooting Action: This "bell-shaped" curve is a known phenomenon for some kinase inhibitors.[13] At higher concentrations, this compound may be inhibiting other kinases that are important for T-cell activation, counteracting the intended effect of HPK1 inhibition. The optimal therapeutic window for the inhibitor is the peak of this curve. To confirm this is an off-target effect, you can try a structurally distinct HPK1 inhibitor to see if it produces the same dose-response profile.

Problem 3: My results are inconsistent between different experiments or different primary cell donors.

  • Potential Cause: Biological Variability

    • Troubleshooting Action: Significant donor-to-donor variability is common when working with primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells. It is essential to test a sufficient number of healthy donors to ensure the observed effects are reproducible. When possible, perform multiple experiments with cells from the same donor to control for this variability.

Data Presentation

The following table summarizes the reported cellular activity of various representative HPK1 inhibitors, providing a reference for expected potency.

Compound Name/ReferenceCell TypeAssayPotencyCitation
Compound 2-5Jurkat T-cellsIL-2 ReleaseEC50 = 157.08 nM[17]
Compound 2-5Jurkat T-cellspSLP-76 InhibitionIC50 = 283.0 nM[17]
Compound 22Human PBMCsIL-2 ProductionEC50 = 19 nM[13]
Compound 22Human PBMCspSLP-76 InhibitionIC50 = 78 nM[13]
Unnamed Lead CompoundPrimary T-cellsIL-2 AssayEC50 = 1.5 nM[18]
Unnamed Lead CompoundJurkat T-cellspSLP-76 AssayIC50 = 3 nM[18]
Compound 2Jurkat T-cellsIL-2 ProductionEC50 ≈ 200 nM[19][20]
Compound 1Human PBMCsIL-2 ELISAEC50 = 226 nM[13]

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling TCR TCR Lck Lck TCR->Lck CD3_CD28 CD3/CD28 ZAP70 ZAP70 Lck->ZAP70 LAT_Signalosome LAT Signalosome ZAP70->LAT_Signalosome SLP76 SLP-76 LAT_Signalosome->SLP76 HPK1 HPK1 LAT_Signalosome->HPK1 activates pSLP76 pSLP-76 (S376) Activation T-Cell Activation (IL-2 Production) SLP76->Activation Degradation Ubiquitination & Degradation pSLP76->Degradation leads to Degradation->SLP76 attenuates signal HPK1->SLP76 phosphorylates HPK1->pSLP76 phosphorylates Inhibitor This compound Inhibitor->HPK1 inhibits

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental_Workflow cluster_analysis Analysis start Start isolate Isolate T-Cells or PBMCs start->isolate pretreat Pre-treat cells with this compound or Vehicle Control (1-2 hr) isolate->pretreat stimulate Stimulate with anti-CD3/CD28 (5 min for pSLP-76, 24-72 hr for IL-2) pretreat->stimulate harvest_p Fix, Permeabilize & Stain for pSLP-76 stimulate->harvest_p harvest_c Collect Supernatant stimulate->harvest_c flow Analyze pSLP-76 by Flow Cytometry harvest_p->flow end End flow->end elisa Measure IL-2 by ELISA or CBA harvest_c->elisa elisa->end

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic start Observed: Low or No Increase in IL-2 q1 Is pSLP-76 inhibited? start->q1 check_assay Target is engaged. Troubleshoot IL-2 Assay: - Check Reagent Viability - Run Positive Controls - Consider Off-Target Effects q1->check_assay Yes check_inhibitor Target not engaged. Verify Inhibitor & Stimulation: - Titrate Inhibitor Concentration - Check Inhibitor Integrity - Optimize anti-CD3/CD28 Stim - Assess Cell Viability q1->check_inhibitor No a1_yes Yes a1_no No

Caption: Decision tree for troubleshooting low IL-2 production.

Experimental Protocols

1. Protocol: Measurement of pSLP-76 (S376) Inhibition by Flow Cytometry

  • Objective: To quantify target engagement of this compound by measuring the phosphorylation of its direct substrate, SLP-76.[10]

  • Methodology:

    • Cell Preparation: Isolate primary human T-cells or use a T-cell line (e.g., Jurkat). Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Inhibitor Treatment: Pre-incubate cells with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[10]

    • Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short duration, typically 5-15 minutes at 37°C, to induce a phosphorylation signal.[10]

    • Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., Cytofix/Cytoperm™) to the cells. This cross-links proteins and preserves the phosphorylation state. Incubate as per the manufacturer's protocol.[10]

    • Permeabilization: Wash the fixed cells and permeabilize them with a permeabilization buffer to allow antibody access to intracellular proteins.

    • Staining: Stain the cells with a fluorescently labeled antibody specific for phospho-SLP-76 (Ser376).

    • Analysis: Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of pSLP-76 staining. A potent inhibitor will cause a dose-dependent decrease in the pSLP-76 MFI in stimulated cells.

2. Protocol: T-Cell Cytokine Production Assay

  • Objective: To measure the functional consequence of HPK1 inhibition on the secretion of IL-2.[21]

  • Methodology:

    • Plate Coating: Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., clone OKT3, 1-5 µg/mL in sterile PBS). Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells twice with sterile PBS before use.

    • Cell Seeding: Seed isolated T-cells or PBMCs at a density of 1-2 x 10^5 cells per well.

    • Inhibitor Treatment: Add serial dilutions of this compound or a vehicle control to the wells and pre-incubate for 1 hour at 37°C.

    • Stimulation: Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells to provide co-stimulation.[21]

    • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator. The optimal time point may need to be determined empirically.

    • Supernatant Collection: After incubation, centrifuge the plate (e.g., 300 x g for 5 minutes) and carefully collect the cell-free supernatant.

    • Cytokine Analysis: Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit or a multiplex bead array (CBA) according to the manufacturer's instructions.[21] An effective inhibitor should result in a dose-dependent increase in IL-2 concentration.

References

Optimizing Hpk1-IN-56 Concentration for Primary Human T-Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of Hpk1-IN-56 for primary human T-cell experiments. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in primary human T-cells?

A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, leading to its degradation and subsequent dampening of the T-cell activation signal.[4][5][6] this compound blocks the kinase activity of HPK1, preventing SLP-76 phosphorylation and thereby sustaining TCR signaling, which results in enhanced T-cell activation, proliferation, and cytokine production.[1][4][5]

Q2: What is the recommended starting concentration range for this compound in primary human T-cell cultures?

A2: Based on publicly available data for various HPK1 inhibitors, a starting concentration range of 10 nM to 2.5 µM is recommended for initial dose-response experiments with this compound in primary human T-cells.[3] It is crucial to perform a titration to determine the optimal concentration for your specific experimental setup and desired outcome, as the effective concentration can vary between donors and assay conditions.

Q3: What are the expected effects of this compound on primary human T-cells?

A3: Inhibition of HPK1 by this compound is expected to lead to:

  • Enhanced T-cell activation: Increased expression of activation markers like CD25 and CD69.

  • Increased cytokine production: Elevated secretion of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][7]

  • Boosted T-cell proliferation: Increased expansion of T-cells following stimulation.[3]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[4] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working concentrations, the stock solution should be further diluted in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture does not exceed a level that could impact T-cell viability or function (typically ≤ 0.1%).[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low T-cell Viability High concentration of this compound or DMSO.Perform a dose-response curve to identify the optimal, non-toxic concentration. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle-only (DMSO) control.[2]
Suboptimal cell culture conditions.Ensure proper incubator settings (temperature, CO2). Use fresh, pre-warmed media and handle cells gently.[8]
Contamination (bacterial, fungal, mycoplasma).Practice strict aseptic techniques. Regularly test for mycoplasma contamination.[9]
Inconsistent or No Effect of this compound Inhibitor concentration is too low.Perform a dose-response experiment to determine the effective concentration range.
Inactive inhibitor due to improper storage or handling.Prepare a fresh stock solution from a new vial of the inhibitor.
Issues with T-cell activation.Confirm the potency of your anti-CD3/anti-CD28 antibodies or other stimulation method.
Compound Precipitation in Culture Medium The aqueous solubility limit of this compound has been exceeded.Lower the final concentration of the inhibitor. Ensure thorough and immediate mixing after adding the DMSO stock to the pre-warmed culture medium.[10][11]
The final DMSO concentration is too low to maintain solubility.While keeping the final DMSO concentration below toxic levels, ensure it is sufficient to maintain the inhibitor in solution. A stepwise dilution may also be beneficial.[10]

Quantitative Data Summary

The following tables summarize representative data on the effects of HPK1 inhibitors on primary human T-cells. This information can serve as a benchmark when designing experiments with this compound.

Table 1: Effect of HPK1 Inhibitors on T-Cell Cytokine Production

HPK1 InhibitorCell TypeStimulationCytokineConcentrationFold Increase vs. Control
Compound 1Human CD8+ T-cellsanti-CD3/CD28IL-21 µM~2-4 fold[3]
Compound 1Human CD8+ T-cellsanti-CD3/CD28IFN-γ1 µM~2-3 fold[3]
KHK-6Human PBMCsanti-CD3/CD28IL-20.3 µMSignificant increase[5]
KHK-6Human PBMCsanti-CD3/CD28GM-CSF0.3 µMSignificant increase[5]

Table 2: Cellular Activity of Various HPK1 Inhibitors

Compound NameKey Cellular EffectsAssay System
Compound 1Decreased SLP-76 phosphorylation; Enhanced IFN-γ production.Human PBMCs stimulated with anti-CD3/anti-CD28.[3][12]
KHK-6Enhanced production of IL-2 and GM-CSF; Increased expression of CD69 and CD25.Human PBMCs and Jurkat cells.[5]
PF-07265028Dose-dependent inhibition of SLP-76 phosphorylation; Increased T-cell proliferation.Primary human T-cells.[12]

Experimental Protocols

Protocol 1: T-Cell Activation and Cytokine Production Assay

Objective: To determine the effect of this compound on cytokine production (e.g., IL-2, IFN-γ) in activated primary human T-cells.

Methodology:

  • Plate Coating: Coat a 96-well tissue culture plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C.

  • Washing: The following day, wash the plate twice with sterile PBS to remove unbound antibody.

  • Cell Seeding: Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs). Seed the T-cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the corresponding wells. Include a vehicle control (DMSO only).

  • T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells to co-stimulate the T-cells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Analysis: Quantify the concentration of IL-2 and IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.

Protocol 2: T-Cell Proliferation Assay (CFSE Dilution)

Objective: To assess the effect of this compound on the proliferation of primary human T-cells.

Methodology:

  • CFSE Labeling: Resuspend isolated primary human T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Washing: Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture: Plate the CFSE-labeled T-cells in an anti-CD3 coated plate as described in Protocol 1.

  • Inhibitor Treatment and Stimulation: Add this compound at various concentrations and soluble anti-CD28 antibody as described above.

  • Incubation: Incubate the cells for 3-5 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_Signaling Intracellular Signaling cluster_HPK1 HPK1 Negative Regulation cluster_Outcome T-Cell Response TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 Activates ERK ERK SLP76->ERK Activates SLP76_p p-SLP-76 (Ser376) Activation Activation PLCg1->Activation Proliferation Proliferation ERK->Proliferation HPK1->SLP76 Phosphorylates HPK1->SLP76_p at Ser376 Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits Degradation Degradation SLP76_p->Degradation Leads to Degradation->SLP76 Reduces Cytokines Cytokine Production (IL-2, IFN-γ) Activation->Cytokines

Caption: Hpk1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment and Stimulation cluster_Analysis Analysis Isolate_TCells Isolate Primary Human T-Cells Seed_Cells Seed T-Cells Isolate_TCells->Seed_Cells Prepare_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound and Vehicle Control Prepare_Inhibitor->Add_Inhibitor Coat_Plates Coat Plates with anti-CD3 Antibody Coat_Plates->Seed_Cells Seed_Cells->Add_Inhibitor Stimulate_Cells Stimulate with soluble anti-CD28 Add_Inhibitor->Stimulate_Cells Incubate Incubate (48-72h) Stimulate_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Cytokine Quantification (ELISA) Collect_Supernatant->ELISA Analyze_Data Data Analysis ELISA->Analyze_Data

Caption: Experimental workflow for assessing the effect of this compound on T-cell cytokine production.

References

Technical Support Center: Overcoming Resistance to Hpk1-IN-56

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "Hpk1-IN-56" is not publicly available. The following technical support guide is based on the established mechanisms of Hematopoietic Progenitor Kinase 1 (HPK1) and general principles of resistance to kinase inhibitors in cancer cell lines. This compound is treated as a representative potent and selective HPK1 inhibitor for the purposes of this guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] In the context of cancer, HPK1 dampens the anti-tumor immune response.[3][6] this compound works by blocking the kinase activity of HPK1.[3] This inhibition prevents the phosphorylation of downstream targets like SLP-76, leading to enhanced T-cell activation, proliferation, and cytokine production, thereby promoting a more robust anti-tumor immune response.[7][8][9]

Q2: In which cancer cell lines is this compound expected to be effective?

The primary efficacy of this compound is not through direct cytotoxicity to cancer cells but by enhancing the anti-tumor activity of immune cells, particularly T-cells.[10] Therefore, its effectiveness is most pronounced in experimental systems that include immune cells, such as in vivo tumor models or co-culture systems with immune cells.[10] The direct effect on cancer cell lines alone is expected to be minimal.

Q3: What are the known mechanisms of resistance to kinase inhibitors that could apply to this compound?

While specific resistance mechanisms to this compound are yet to be documented, resistance to kinase inhibitors in cancer cells can be broadly categorized as:

  • On-target resistance: This involves alterations in the drug target itself, such as mutations in the HPK1 kinase domain that prevent drug binding.

  • Off-target resistance: This involves the activation of compensatory signaling pathways that bypass the inhibited pathway. Common examples include the upregulation of parallel survival pathways like PI3K/Akt or MAPK/ERK.[10]

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.

  • Tumor microenvironment-mediated resistance: Factors in the tumor microenvironment, such as immunosuppressive cytokines (e.g., TGF-β) or the presence of regulatory T-cells (Tregs), can contribute to resistance.[11]

Troubleshooting Guide

Problem 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line co-cultured with T-cells.

Possible Cause & Troubleshooting Steps:

  • Upregulation of compensatory signaling pathways:

    • Hypothesis: Cancer cells may have activated alternative survival pathways to bypass HPK1 inhibition in T-cells.

    • Recommendation: Perform western blot analysis on cancer cell lysates to examine the phosphorylation status of key proteins in parallel signaling pathways, such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204), in the presence and absence of this compound. An increase in phosphorylation of these proteins in resistant cells would suggest the activation of these pathways.

  • Altered expression of immune checkpoint molecules:

    • Hypothesis: Cancer cells may have upregulated the expression of inhibitory ligands like PD-L1, leading to T-cell exhaustion and resistance to this compound-mediated T-cell activation.

    • Recommendation: Use flow cytometry to analyze the surface expression of PD-L1 on the cancer cells and PD-1 on the co-cultured T-cells. Increased PD-L1 expression on resistant cancer cells would indicate a potential mechanism of resistance.

  • Increased production of immunosuppressive cytokines:

    • Hypothesis: The resistant cancer cells may be secreting higher levels of immunosuppressive cytokines, such as TGF-β or IL-10, which can counteract the effects of HPK1 inhibition on T-cells.

    • Recommendation: Measure the concentration of immunosuppressive cytokines in the co-culture supernatant using ELISA or a multiplex cytokine assay.

Problem 2: High variability in experimental results with this compound.

Possible Cause & Troubleshooting Steps:

  • Compound instability or improper storage:

    • Recommendation: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

  • Inconsistent cell health or density:

    • Recommendation: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and have high viability at the start of each experiment. Use a consistent seeding density for all experiments.

  • Assay-specific issues:

    • Recommendation: For co-culture assays, optimize the ratio of cancer cells to T-cells. For enzymatic assays, ensure the ATP concentration is appropriate, as ATP-competitive inhibitors are sensitive to ATP levels.[12]

Quantitative Data Summary

The following tables present hypothetical data to illustrate expected experimental outcomes when investigating resistance to this compound.

Table 1: this compound IC50 Values in a T-Cell Proliferation Assay with Parental and Resistant Cancer Cell Lines.

Cell Line Co-cultureThis compound IC50 (nM)Fold Change in Resistance
T-cells + Parental Cancer Cells15-
T-cells + this compound Resistant Cells25016.7

Table 2: Protein Expression and Phosphorylation Status in Parental vs. Resistant Cancer Cells.

Protein TargetParental Cells (Relative Expression/Phosphorylation)Resistant Cells (Relative Expression/Phosphorylation)
p-Akt (Ser473)1.03.5
Total Akt1.01.1
p-ERK1/2 (Thr202/Tyr204)1.04.2
Total ERK1/21.01.0
PD-L1 Surface Expression1.05.8

Experimental Protocols

Protocol 1: Western Blot for Compensatory Signaling Pathways
  • Cell Lysis:

    • Culture parental and this compound resistant cancer cells to 80-90% confluency.

    • Treat cells with this compound at the desired concentration for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Flow Cytometry for PD-L1 Expression
  • Cell Preparation:

    • Harvest parental and this compound resistant cancer cells.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Antibody Staining:

    • Resuspend cells in FACS buffer and add a fluorescently conjugated anti-PD-L1 antibody or an isotype control antibody.

    • Incubate for 30 minutes on ice in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of PD-L1 expression.

Visualizations

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activates CD28 CD28 HPK1 HPK1 SLP76->HPK1 Activates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation p_SLP76 p-SLP-76 HPK1->p_SLP76 Phosphorylates Degradation SLP-76 Degradation p_SLP76->Degradation Degradation->T_Cell_Activation Inhibits Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow Diagram

Experimental_Workflow start Observe Resistance to this compound hypothesis Formulate Hypotheses: - Compensatory Pathways - Checkpoint Upregulation - Immunosuppressive Cytokines start->hypothesis western Western Blot for p-Akt, p-ERK hypothesis->western flow Flow Cytometry for PD-L1 hypothesis->flow elisa ELISA for TGF-β, IL-10 hypothesis->elisa analysis Analyze Data western->analysis flow->analysis elisa->analysis conclusion Identify Resistance Mechanism(s) analysis->conclusion strategy Develop Overcoming Strategy: - Combination Therapy (e.g., with MEK or PI3K inhibitor) - Checkpoint Blockade (e.g., anti-PD-1) conclusion->strategy

Caption: Workflow for investigating this compound resistance.

Logical Relationship Diagram

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Hpk1_IN_56 This compound HPK1_Inhibition HPK1 Inhibition Hpk1_IN_56->HPK1_Inhibition T_Cell_Activation Enhanced T-Cell Activation HPK1_Inhibition->T_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity Compensatory_Pathways Activation of Compensatory Pathways (PI3K/Akt, MAPK/ERK) Compensatory_Pathways->Anti_Tumor_Immunity Inhibits Checkpoint_Upregulation Upregulation of Immune Checkpoints (e.g., PD-L1) Checkpoint_Upregulation->T_Cell_Activation Inhibits Immunosuppressive_Factors Secretion of Immunosuppressive Factors (TGF-β, IL-10) Immunosuppressive_Factors->T_Cell_Activation Inhibits

Caption: Logical relationships in this compound resistance.

References

Technical Support Center: Investigating Hpk1-IN-56 Efficacy in T-Cell Killing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected enhancement of T-cell killing with Hpk1-IN-56. The information provided is based on established principles of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition and may require adaptation to your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in enhancing T-cell killing?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a crucial negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Serine 376.[1][3][4][5] This phosphorylation event leads to the degradation of SLP-76, which dampens the TCR signaling cascade and ultimately attenuates T-cell activation and effector functions.[4][5]

This compound, as an HPK1 inhibitor, is designed to block this negative regulatory pathway. By inhibiting the kinase activity of HPK1, the inhibitor should prevent the phosphorylation and subsequent degradation of SLP-76.[4][5] This is expected to result in sustained TCR signaling, leading to enhanced T-cell activation, proliferation, cytokine production (such as IL-2 and IFN-γ), and ultimately, increased cytotoxic T-lymphocyte (CTL) activity against target cells.[3][4][5][6]

Q2: Why might this compound not be enhancing T-cell killing in my experiments?

A2: Several factors, ranging from experimental design to the intrinsic properties of the inhibitor and target cells, could contribute to a lack of observed efficacy. Potential reasons include:

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve sufficient target engagement and inhibition.

  • Inadequate T-Cell Stimulation: HPK1's regulatory role is downstream of TCR activation; therefore, robust T-cell stimulation is a prerequisite for observing the effects of its inhibition.[7]

  • Characteristics of Target and Effector Cells: The specific T-cell subset, its activation state, and the nature of the target tumor cells can all influence the outcome.

  • Presence of Immunosuppressive Factors: The tumor microenvironment often contains immunosuppressive molecules like prostaglandin (B15479496) E2 (PGE2) and adenosine (B11128), which can inhibit T-cell function through pathways that may not be fully overcome by HPK1 inhibition alone.[2][6][8]

  • Inhibitor Stability and Activity: The compound may have degraded or may not be sufficiently cell-permeable in your experimental system.

  • Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that might counteract the intended enhancement of T-cell killing.[7][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No difference in T-cell killing between this compound treated and vehicle control groups. 1. Inhibitor concentration is too low. Perform a dose-response curve to determine the optimal concentration of this compound. Start with a broad range of concentrations based on its reported IC50 value.
2. Insufficient T-cell activation. Ensure adequate T-cell stimulation. For in vitro assays, optimize the concentration of anti-CD3 and anti-CD28 antibodies or the ratio of antigen-presenting cells to T-cells.[7]
3. Assay readout is not sensitive enough. Use multiple readouts to assess T-cell function, such as cytokine secretion (IFN-γ, IL-2), expression of activation markers (CD25, CD69), and proliferation assays in addition to direct cytotoxicity assays.[7][10]
4. Inhibitor is inactive. Verify the integrity and activity of your this compound stock. If possible, perform a biochemical assay to confirm its ability to inhibit recombinant HPK1.
High background killing in the vehicle control group. 1. Effector to target (E:T) ratio is too high. Optimize the E:T ratio in your cytotoxicity assay. A high ratio can lead to significant target cell lysis even without specific enhancement.
2. Non-specific T-cell activation. Ensure that the T-cells are not being non-specifically activated by components of the culture medium or by the target cells themselves.
Variability between experimental replicates. 1. Inconsistent cell numbers. Ensure accurate and consistent cell counting and plating for both effector and target cells.
2. Inhibitor precipitation. Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
Effect of this compound is less pronounced than expected from literature on other HPK1 inhibitors. 1. Differences in experimental systems. Compare your cell types (e.g., human primary T-cells vs. Jurkat cells), stimulation methods, and assay duration to those in published studies.
2. Presence of strong immunosuppressive signals. The experimental system may have high levels of immunosuppressive factors (e.g., PGE2, adenosine, TGF-β).[6][8] Consider co-treatment with agents that block these pathways, such as an adenosine receptor antagonist.[8]
3. Potential for off-target effects. At higher concentrations, off-target kinase inhibition could lead to confounding effects.[7][9] It is advisable to use the lowest effective concentration.

Quantitative Data Summary

The following table summarizes representative data for potent HPK1 inhibitors from published studies. This can serve as a benchmark for expected potency and efficacy.

Inhibitor Assay Type System IC50 / EC50 Effect Reference
CompK Biochemical Kinase AssayRecombinant HPK1IC50: 1.3 nMPotent inhibition of HPK1 kinase activity.[6]
CompK IFN-γ SecretionHuman CD8+ T-cellsEC50: 11 nMConcentration-dependent enhancement of IFN-γ secretion.[6]
KHK-6 Biochemical Kinase AssayRecombinant HPK1IC50: 20 nMInhibition of HPK1 kinase activity.[11]
Compound 1 pSLP-76 (Ser376) AssayHuman Whole BloodIC50: 200 nMInhibition of HPK1's direct downstream target.[1]
Compound 1 IFN-γ ProductionHuman T-cells + PGE2EC50: ~100 nMReversal of PGE2-mediated immune suppression.[1]

Detailed Experimental Protocols

1. Measurement of SLP-76 Phosphorylation (Target Engagement Assay)

  • Objective: To confirm that this compound is engaging its direct intracellular target, HPK1, by measuring the phosphorylation of the downstream substrate SLP-76.[10]

  • Materials:

    • Purified primary T-cells or Jurkat T-cells.

    • This compound and vehicle control (DMSO).

    • Anti-CD3 and anti-CD28 antibodies for stimulation.

    • Fixation and permeabilization buffers.

    • Phospho-specific antibody against pSLP-76 (Ser376).

    • Flow cytometer.

  • Protocol:

    • Pre-incubate T-cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).

    • Immediately fix the cells to preserve the phosphorylation state.

    • Permeabilize the cells.

    • Stain with a fluorescently labeled antibody specific for pSLP-76 (Ser376).

    • Analyze the mean fluorescence intensity (MFI) of pSLP-76 staining by flow cytometry. A decrease in MFI in the presence of the inhibitor indicates successful target engagement.[10]

2. T-Cell Cytotoxicity Assay

  • Objective: To measure the ability of T-cells to kill target tumor cells and to assess the enhancement of this function by this compound.

  • Materials:

    • Effector T-cells (e.g., activated human PBMCs or antigen-specific T-cells).

    • Target tumor cells.

    • This compound and vehicle control (DMSO).

    • A method to measure cell death (e.g., Calcein-AM release assay, LDH assay, or real-time impedance-based cell analysis).

  • Protocol (Example using Real-Time Cell Analysis):

    • Seed target tumor cells in a specialized microelectronic plate and monitor their adherence and proliferation in real-time.

    • Pre-treat effector T-cells with this compound or vehicle control for a specified period (e.g., 24 hours).

    • Add the pre-treated effector T-cells to the target cells at a defined Effector:Target (E:T) ratio.

    • Continuously monitor the impedance of the target cell monolayer. A decrease in impedance signifies target cell death.

    • Compare the rate and extent of target cell killing between this compound treated and vehicle control groups.

Visualizations

Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement (e.g., anti-CD3/CD28) HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive recruits & activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 TCR_Signaling Downstream TCR Signaling (e.g., PLCγ1, ERK activation) SLP76->TCR_Signaling Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation Degradation->TCR_Signaling attenuates T_Cell_Activation T-Cell Activation (Cytokine production, Proliferation, Cytotoxicity) TCR_Signaling->T_Cell_Activation Hpk1_IN_56 This compound Hpk1_IN_56->HPK1_active inhibits

Caption: HPK1 negatively regulates T-cell activation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: No enhanced T-cell killing with this compound Check_Target Confirm Target Engagement: Measure pSLP-76 (Ser376) in stimulated T-cells Start->Check_Target No_Engagement No Target Engagement Check_Target->No_Engagement pSLP-76 not reduced Engagement_OK Target Engagement Confirmed Check_Target->Engagement_OK pSLP-76 is reduced Troubleshoot_Inhibitor Troubleshoot Inhibitor: - Check concentration (dose-response) - Verify compound integrity/activity - Assess cell permeability No_Engagement->Troubleshoot_Inhibitor Optimize_Assay Optimize T-Cell Assay: - Increase T-cell stimulation strength - Optimize E:T ratio - Check for immunosuppressive factors (e.g., PGE2, Adenosine) Engagement_OK->Optimize_Assay Troubleshoot_Inhibitor->Check_Target Re-evaluate Check_Readout Evaluate Assay Readout: - Use multiple functional readouts (e.g., IFN-γ, IL-2, CD69, CD25) - Assess kinetic of killing Optimize_Assay->Check_Readout End Resolved Check_Readout->End

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Hpk1-IN-56

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of Hpk1-IN-56, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. Given that many kinase inhibitors exhibit poor aqueous solubility, this guide focuses on practical strategies to improve drug exposure in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low or inconsistent in vivo efficacy with this compound. Could this be related to its bioavailability?

A1: Yes, low or inconsistent in vivo efficacy of a potent compound like this compound is often linked to poor bioavailability.[1] Like many kinase inhibitors, this compound may possess characteristics such as low aqueous solubility and high lipophilicity, which can hinder its absorption from the gastrointestinal tract.[1][2][3][4] This can result in suboptimal plasma concentrations and, consequently, reduced target engagement. It is also important to ensure the stability of the compound in the chosen formulation.[1]

Q2: What are the initial steps to investigate suspected low bioavailability of this compound?

A2: The crucial first step is to conduct a preliminary pharmacokinetic (PK) study in your chosen animal model.[1] This will provide quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters to measure include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects total drug exposure.[1][5] If oral bioavailability is confirmed to be low, you can then explore various formulation strategies to enhance it.[1]

Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble kinase inhibitors like this compound?

A3: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds.[6][7][8] These can be broadly categorized as:

  • Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), present the drug in a solubilized form that can be more readily absorbed.[1][2][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its dissolution rate.[1][7]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution.[1][8][9]

  • Co-solvent/Surfactant Systems: Utilizing water-miscible organic solvents (co-solvents) and surfactants can increase the solubility of hydrophobic drugs in the formulation vehicle.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and improving the in vivo bioavailability of this compound.

Step 1: Establish a Baseline Pharmacokinetic Profile

Before attempting to improve the formulation, it is essential to determine the baseline pharmacokinetic parameters of this compound when administered in a simple, standard vehicle (e.g., saline with a minimal amount of a solubilizing agent like DMSO and Tween 80).

Experimental Protocol: Baseline Pharmacokinetic Study

  • Animal Model: Use the same species, strain, age, and sex of animals that will be used in the efficacy studies to ensure consistency.

  • Drug Administration:

    • Oral (PO) Administration: Administer a single dose of this compound in a simple suspension or solution. A common vehicle is 0.5% methylcellulose (B11928114) or 10% DMSO/90% corn oil.

    • Intravenous (IV) Administration: Administer a single, lower dose of this compound intravenously to a separate cohort of animals. This is necessary to determine the absolute bioavailability. The IV formulation will likely require a solubilizing agent like DMSO or a cyclodextrin-based vehicle.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

  • Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2).[5] Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Step 2: Select and Develop an Improved Formulation

Based on the baseline PK data and the physicochemical properties of this compound (solubility, lipophilicity), select an appropriate formulation strategy. For potent kinase inhibitors, lipid-based formulations and amorphous solid dispersions are often highly effective.[1]

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvent/Surfactant System Increases drug solubility in the administration vehicle.[1]Simple to prepare.Potential for in vivo drug precipitation upon dilution in gastrointestinal fluids; potential for toxicity at high concentrations of co-solvents or surfactants.
Lipid-Based Formulation (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous gastrointestinal fluids, enhancing absorption.[6][10]Can significantly improve the absorption of lipophilic drugs; protects the drug from degradation.[1][2]More complex to develop and characterize; requires careful selection of excipients.
Amorphous Solid Dispersion (ASD) The crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix, which increases the dissolution rate.[7][9]Can lead to substantial increases in bioavailability; can achieve supersaturation in the gut.[1]Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion); potential for physical instability (recrystallization) over time.
Nanosuspension The drug particle size is reduced to the sub-micron range, increasing the surface area for dissolution according to the Noyes-Whitney equation.[8][9][10]Applicable to a wide range of drugs; can be administered via various routes.[1]Requires specialized equipment for production (e.g., high-pressure homogenizers, wet mills); potential for particle aggregation.[1][9]
Step 3: Evaluate the Improved Formulation in a Comparative PK Study

Once an improved formulation has been developed, its performance must be evaluated in vivo and compared to the baseline formulation.

Experimental Protocol: Comparative Pharmacokinetic Study

  • Study Design: Use the same animal model and a similar study design as the baseline PK study.

  • Dosing: Administer this compound in the new formulation at the same oral dose as the baseline study.

  • Data Collection and Analysis: Collect blood samples and analyze for this compound concentrations as previously described.

  • Comparison: Compare the key PK parameters (Cmax, Tmax, AUC) of the improved formulation to the baseline formulation. A significant increase in AUC and Cmax would indicate improved bioavailability.

Visualizations

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[11][12] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, which ultimately dampens T-cell activation.[5][12] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[12][13][14]

HPK1_Signaling_Pathway TCR TCR Engagement LCK Lck/ZAP70 TCR->LCK T_Cell_Activation T-Cell Activation (IL-2 Production) TCR->T_Cell_Activation HPK1 HPK1 (MAP4K1) LCK->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits Signalosome Signalosome Disassembly pSLP76->Signalosome Inhibition Inhibition of T-Cell Activation Signalosome->Inhibition

Caption: HPK1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Improving Bioavailability

The following workflow outlines the key steps in identifying and overcoming bioavailability challenges for a compound like this compound.

Bioavailability_Workflow Start Start: Low in vivo efficacy of this compound BaselinePK Step 1: Conduct Baseline PK Study (PO and IV administration) Start->BaselinePK AnalyzePK Analyze PK Data (Calculate F%) BaselinePK->AnalyzePK LowBioavailability Is Bioavailability Low? AnalyzePK->LowBioavailability FormulationDev Step 2: Develop Improved Formulations (e.g., SEDDS, ASD, Nanosuspension) LowBioavailability->FormulationDev Yes OptimizeDose Optimize Dosing Regimen LowBioavailability->OptimizeDose No ComparativePK Step 3: Conduct Comparative PK Study (New Formulation vs. Baseline) FormulationDev->ComparativePK AnalyzeComparativePK Analyze Comparative PK Data ComparativePK->AnalyzeComparativePK ImprovedBioavailability Is Bioavailability Improved? AnalyzeComparativePK->ImprovedBioavailability Proceed Proceed to Efficacy Studies ImprovedBioavailability->Proceed Yes Reformulate Re-evaluate Formulation Strategy ImprovedBioavailability->Reformulate No Reformulate->FormulationDev

Caption: A logical workflow for troubleshooting and improving in vivo bioavailability.

References

Best practices for storing and handling Hpk1-IN-56

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Hpk1-IN-56. The following information, presented in a question-and-answer format, addresses common challenges and provides troubleshooting advice to ensure the integrity and optimal performance of the inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage and handling are critical for maintaining the stability and activity of this compound. While specific stability data for this compound is not extensively published, the following recommendations are based on best practices for similar potent kinase inhibitors.

  • Powder Form: Upon receipt, store the lyophilized powder at -20°C. Protect from light and moisture.

  • Stock Solutions: Prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term use. For short-term storage (up to one month), -20°C is acceptable for some related compounds.[1]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as the compound may be less stable.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution, typically at a concentration of 10 mM or higher. If you encounter solubility issues, gentle warming or sonication may aid in dissolution.[1] Always use fresh DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?

A3: Precipitation of hydrophobic compounds in aqueous media is a common issue. Here are some steps to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) and non-toxic to your cells.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the cell culture medium. Add the diluted inhibitor to the cells dropwise while gently swirling the plate to ensure rapid mixing.

  • Pre-warming: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.

  • Solubility in Different Media: Be aware that the solubility of the compound may vary in different types of cell culture media due to differences in protein content and other components.

Q4: My experimental results with this compound are inconsistent. What are the potential causes?

A4: Inconsistent results can stem from several factors:

  • Compound Integrity: Ensure that the compound has been stored correctly to prevent degradation. Repeated freeze-thaw cycles of the stock solution can compromise its potency.

  • Experimental Protocol: Maintain consistency in all experimental parameters, including cell density, stimulation conditions, inhibitor concentration, and incubation times.

  • Cell Health: Poor cell viability can significantly impact experimental outcomes. Regularly check the health and viability of your cells.

  • Assay Conditions: The timing and strength of cell stimulation (e.g., with anti-CD3/CD28 antibodies) are critical for observing the effects of HPK1 inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Weaker than expected T-cell activation (e.g., low IL-2 production). 1. Degraded inhibitor: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal cell stimulation: Incorrect concentration of activating antibodies or timing. 3. Incorrect inhibitor concentration: Pipetting error or incorrect calculation.1. Use a fresh aliquot of the inhibitor. 2. Titrate anti-CD3/CD28 antibodies to determine the optimal concentration for your specific cell type and assay. 3. Verify the concentration of your stock solution and perform a dose-response experiment.[2]
High background or no signal in pSLP-76 Western Blot. 1. Suboptimal antibody performance: Incorrect antibody concentration or poor quality antibody. 2. Issues with sample preparation: Inefficient cell lysis or protein degradation. 3. Ineffective cell stimulation: Cells were not properly activated to induce HPK1 activity.1. Titrate the primary antibody to find the optimal concentration. Include positive and negative controls. 2. Ensure the use of appropriate lysis buffers with protease and phosphatase inhibitors. 3. Confirm cell activation by checking other downstream markers.[3]
Discrepancy between biochemical and cellular potency. 1. Poor cell permeability: The inhibitor may not efficiently cross the cell membrane. 2. Efflux pump activity: The compound may be actively transported out of the cells. 3. Protein binding: The inhibitor may bind to proteins in the cell culture medium, reducing its effective concentration.1. Increase the incubation time with the inhibitor. 2. Use cell lines with known efflux pump expression profiles or use efflux pump inhibitors as controls. 3. Consider using serum-free or low-serum medium for the duration of the inhibitor treatment, if compatible with your cells.[3]

Data Presentation

Table 1: Storage Recommendations for this compound

Form Storage Temperature Duration Notes
Powder -20°CLong-termProtect from light and moisture.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
DMSO Stock Solution -20°CUp to 1 monthFor short-term storage.[1]
Aqueous Working Dilutions 2-8°CPrepare FreshAvoid long-term storage.

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol provides a general framework for assessing the biochemical potency of this compound.

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • This compound: Prepare serial dilutions in DMSO.

    • Recombinant HPK1 enzyme.

    • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

    • ¹³³P-ATP.

  • Assay Procedure:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a master mix containing kinase buffer, substrate, and ¹³³P-ATP.

    • Initiate the reaction by adding 5 µL of diluted HPK1 enzyme.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 10 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ¹³³P-ATP.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: Cellular Assay for HPK1 Target Engagement (pSLP-76)

This protocol measures the ability of this compound to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular context.

  • Cell Culture and Treatment:

    • Culture Jurkat cells or primary human T-cells in appropriate media.

    • Pre-treat cells with a dose range of this compound or DMSO for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C to activate the T-cell receptor (TCR) signaling pathway.

  • Cell Lysis and Western Blotting:

    • Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phospho-SLP-76 (Ser376).

    • Use an antibody against total SLP-76 or a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for pSLP-76 and the loading control.

    • Normalize the pSLP-76 signal to the loading control to determine the relative inhibition of HPK1 activity at different inhibitor concentrations.

Visualizations

G HPK1 Signaling Pathway and Inhibition by this compound TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (e.g., IL-2 production) SLP76->Downstream Degradation SLP-76 Degradation pSLP76->Degradation Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

G Troubleshooting Workflow for this compound Experiments Start Experiment Start Unexpected Unexpected Results? Start->Unexpected CheckStorage Check Inhibitor Storage & Handling Unexpected->CheckStorage Yes Success Consistent Results Unexpected->Success No CheckProtocol Review Experimental Protocol Consistency CheckStorage->CheckProtocol CheckCells Assess Cell Health & Viability CheckProtocol->CheckCells CheckStimulation Verify Cell Stimulation Conditions CheckCells->CheckStimulation Optimize Optimize Assay Parameters CheckStimulation->Optimize

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to Hpk1-IN-56 and Other Selective HPK1 Inhibitors for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Performance and Methodologies

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell activation. Its role in dampening anti-tumor immune responses has positioned it as a key target for the development of novel cancer immunotherapies. This guide provides a comprehensive comparison of Hpk1-IN-56 with other notable selective HPK1 inhibitors, focusing on their preclinical performance based on available experimental data. Detailed methodologies for key experiments are also provided to aid in the design and interpretation of future studies.

Performance Comparison of Selective HPK1 Inhibitors

The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound and other well-characterized selective HPK1 inhibitors.

Table 1: Biochemical Potency of Selective HPK1 Inhibitors
InhibitorHPK1 IC50 (nM)Assay TypeNotes
This compound 2.70[1][2][3][4][5][6]Not specifiedPotent inhibitor of HPK1.
NDI-101150 <1Not specifiedHighly potent inhibitor.
BGB-15025 1.04Not specifiedPotent inhibitor currently in clinical trials.
Compound K 2.6Not specifiedWell-characterized preclinical tool compound.
A-745 Not specifiedNot specifiedIdentified as a selective and potent chemical probe.
GNE-1858 1.9Not specifiedPotent and ATP-competitive inhibitor.
CFI-402411 Not DisclosedNot specifiedHighly potent inhibitor in clinical development.
Table 2: Cellular Activity of Selective HPK1 Inhibitors
InhibitorCellular AssayCell LineIC50/EC50 (nM)
This compound pSLP-76 InhibitionJurkat T cells8.1[1][2][3][4][5][6]
NDI-101150 pSLP-76 InhibitionNot specified41
BGB-15025 pSLP-76 InhibitionT-cellsPotent, concentration-dependent inhibition
Compound K pSLP-76 InhibitionMouse whole blood~6,000
This compound IL-2 ProductionHuman PBMCsInduces IL-2 production[1][2][3][6]
NDI-101150 IL-2 ProductionHuman T-cellsEnhances IL-2 production
BGB-15025 IL-2 ProductionT-cellsInduces IL-2 production
Compound K IL-2 ProductionHuman T-cellsMarkedly enhances IL-2 production
Table 3: In Vivo Anti-Tumor Efficacy of Selective HPK1 Inhibitors
InhibitorTumor ModelDosing RegimenKey Efficacy ReadoutsCombination Benefit with anti-PD-1
This compound Not specifiedNot specifiedEnhances anti-tumor efficacy of anti-PD-1 antibody[1][2][3][6]Yes[1][2][3][6]
NDI-101150 CT26 (colorectal), EMT-6 (breast)75 mg/kg, p.o., dailyCT26: 50% TGI; EMT-6: 85% TGI, 7/10 mice with complete tumor regressionYes, enhanced survival in CT26 model
BGB-15025 CT26, EMT-6Not specifiedDemonstrated combination effectYes
Compound K 1956 (sarcoma), MC38 (colorectal)Not specifiedSuperb antitumor efficacy in combinationYes[5]

TGI: Tumor Growth Inhibition; p.o.: oral administration

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for assessing inhibitor efficacy.

HPK1_Signaling_Pathway cluster_inhibition TCR TCR Engagement Lck_ZAP70 Lck/ZAP70 TCR->Lck_ZAP70 HPK1_inactive HPK1 (inactive) Lck_ZAP70->HPK1_inactive Activation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation T_cell_activation_up T-Cell Activation (Upregulation) pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Fourteen_three_three 14-3-3 protein pSLP76->Fourteen_three_three Recruitment Ubiquitination Ubiquitination & Degradation Fourteen_three_three->Ubiquitination T_cell_activation_down T-Cell Activation (Downregulation) Ubiquitination->T_cell_activation_down Inhibitor This compound or other selective inhibitor Inhibitor->HPK1_active Inhibition

Caption: HPK1 signaling pathway in T-cell regulation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Efficacy Biochem_1 Incubate recombinant HPK1 with inhibitor Biochem_2 Add ATP and substrate Biochem_1->Biochem_2 Biochem_3 Measure kinase activity (e.g., ADP-Glo, TR-FRET) Biochem_2->Biochem_3 Biochem_4 Determine IC50 Biochem_3->Biochem_4 Cell_1 Treat T-cells (e.g., Jurkat, PBMCs) with inhibitor Cell_2 Stimulate TCR (e.g., anti-CD3/CD28) Cell_1->Cell_2 Cell_3 Lyse cells and measure pSLP-76 or cytokine secretion Cell_2->Cell_3 Cell_4 Determine IC50/EC50 Cell_3->Cell_4 InVivo_1 Implant tumor cells in syngeneic mice InVivo_2 Administer inhibitor +/- anti-PD-1 InVivo_1->InVivo_2 InVivo_3 Monitor tumor growth InVivo_2->InVivo_3 InVivo_4 Analyze immune cell infiltration InVivo_3->InVivo_4 Logical_Relationship HPK1 HPK1 T_cell_function T-Cell Function HPK1->T_cell_function negatively regulates Tumor_Immunity Anti-Tumor Immunity T_cell_function->Tumor_Immunity promotes Tumor_Growth Tumor Growth Tumor_Immunity->Tumor_Growth inhibits Inhibitor Selective HPK1 Inhibitor Inhibitor->HPK1 inhibits

References

Validation of Hpk1-IN-56's Effect on T-cell Memory Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pharmacological inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) using a representative potent and selective inhibitor, Hpk1-IN-56, against the genetic knockout of HPK1. The focus is on the validation of their effects on T-cell function and the formation of long-lived memory T-cells, a critical attribute for durable anti-tumor immunity.

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening the signaling cascade downstream of the TCR, HPK1 limits T-cell activation, proliferation, and cytokine production.[3][4][5] Consequently, inhibiting HPK1 has emerged as a promising strategy in immuno-oncology to enhance T-cell-mediated anti-tumor responses.[1][6][7]

This guide summarizes key experimental data, details the protocols for validation, and visualizes the underlying biological pathways and experimental workflows.

The HPK1 Signaling Pathway: Intact vs. Inhibited

HPK1 acts as a brake on T-cell activation. Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[1][4][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the ubiquitination and subsequent degradation of SLP-76, thereby attenuating the TCR signal.[1][9] Both pharmacological inhibition (e.g., with this compound) and genetic knockout of HPK1 remove this inhibitory signal, leading to sustained T-cell activation.

HPK1_Signaling_Pathway cluster_0 Intact HPK1 Signaling cluster_1 Inhibited/Knockout HPK1 TCR TCR Activation HPK1_active HPK1 (Active) TCR->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation Leads to Signal_damp Dampened T-Cell Activation & Memory Degradation->Signal_damp TCR_2 TCR Activation HPK1_inactive HPK1 (Inhibited/ Knockout) SLP76_2 SLP-76 TCR_2->SLP76_2 Sustained Signaling Hpk1_IN_56 This compound Hpk1_IN_56->HPK1_inactive Inhibits Signal_sustain Sustained T-Cell Activation & Memory SLP76_2->Signal_sustain

Caption: HPK1 signaling in T-cell activation: intact vs. inhibited states.

Quantitative Data: Pharmacological Inhibition vs. Genetic Knockout

The following tables summarize quantitative data from studies on various potent HPK1 inhibitors and HPK1 knockout models. Due to the absence of specific public data for "this compound," data from representative small molecule inhibitors are used as a proxy.

Table 1: Comparison of In Vitro Potency and Cellular Activity

Parameter This compound (Proxy Data) Alternative Inhibitor 1 (BGB-15025) Alternative Inhibitor 2 (NDI-101150) Reference
HPK1 Kinase IC50 Low nM 0.4 nM 1.1 nM [1]
pSLP-76 (Ser376) IC50 Low nM 10 nM 12 nM [1]

| T-Cell IL-2 Secretion EC50 | Potent (nM range) | 16 nM | 36 nM |[1] |

Table 2: Functional Comparison of HPK1 Inhibition vs. HPK1 Knockout (KO)

Phenotypic Parameter HPK1 Inhibitor-Treated T-Cells (Proxy Data) HPK1 Knockout T-Cells Key Findings & References
Upregulation of Activation Markers (CD25, CD69) Increased expression upon TCR stimulation. Significantly increased expression upon TCR stimulation. Both methods robustly enhance T-cell activation.[10][11]
Effector Cytokine Secretion (IFN-γ, IL-2) Significantly increased secretion upon TCR stimulation. Elevated production upon TCR stimulation. Both approaches enhance the production of key anti-tumor cytokines.[9][10][11]
T-Cell Proliferation Increased proliferative capacity. Increased proliferation in response to anti-CD3/CD28. Inhibition of HPK1 lowers the threshold for T-cell activation.[3][11]
Resistance to Immunosuppression (PGE2, Adenosine) Reversal of PGE2/adenosine-mediated suppression. Resistant to PGE2/adenosine-mediated suppression. HPK1 inhibition confers resistance to key tumor microenvironment suppressive factors.[10][11]
Memory T-Cell Formation (CD8+) Promotes formation of central memory T-cells. Promotes formation of precursor and central memory CD8+ T-cells (CD62L+CD27+). HPK1 deletion enhances memory differentiation and long-term anti-tumor functionality.[12][13][14]
Metabolic Reprogramming Not extensively documented for inhibitors alone. Enhances oxidative phosphorylation (OXPHOS) and mitochondrial fitness. HPK1 knockout induces a metabolic state favorable for memory differentiation.[12][13][14]

| In Vivo Anti-Tumor Efficacy | Significant tumor growth inhibition. | Marked suppression of tumor growth. | Both strategies lead to potent anti-tumor immune responses.[3][12][15] |

Experimental Validation Workflow

Validating a novel HPK1 inhibitor like this compound requires a multi-tiered approach, from biochemical assays to in vivo models.

G cluster_0 In Vitro & Cellular Validation cluster_1 In Vivo Validation A Biochemical Assay (HPK1 Kinase Inhibition) B Cellular Target Engagement (pSLP-76 Assay) A->B Confirms on-target activity in cells C Functional T-Cell Assays (Cytokine Secretion & Proliferation) B->C Links target engagement to T-cell function D Memory Phenotyping (Flow Cytometry) C->D Assesses impact on memory differentiation E Syngeneic Mouse Tumor Models D->E Proceed to in vivo testing F Tumor Growth Inhibition (TGI) E->F G Immune Cell Infiltration & Phenotyping (Tumor) E->G

Caption: A typical workflow for the validation of an HPK1 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the rigorous validation of this compound.

HPK1 Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant HPK1.[1][6]

  • Methodology:

    • Reagents: Recombinant human HPK1 enzyme, a suitable peptide substrate (e.g., myelin basic protein), and ATP. A detection reagent like ADP-Glo™ can be used to measure kinase activity.

    • Procedure: The inhibitor (this compound) is serially diluted and incubated with the HPK1 enzyme in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The ADP-Glo™ reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Data Analysis: The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is plotted against the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve.

Cellular SLP-76 Phosphorylation Assay
  • Objective: To measure the ability of this compound to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.[1][2]

  • Methodology:

    • Cells: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat.

    • Procedure: Cells are pre-treated with various concentrations of this compound or a vehicle control.

    • Cells are stimulated with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to activate the TCR pathway.

    • Cells are immediately fixed and permeabilized to preserve phosphorylation states.

    • Cells are stained with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376).

    • Data Analysis: The level of pSLP-76 is quantified using flow cytometry. The IC50 value is determined by plotting the inhibition of pSLP-76 signal against the inhibitor concentration.

T-Cell Activation and Cytokine Secretion Assay
  • Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation by measuring proliferation and the secretion of key cytokines like IL-2 and IFN-γ.[2][6][11]

  • Methodology:

    • Cells: Purified primary human or mouse T-cells.

    • Procedure: T-cells are cultured in the presence of varying concentrations of this compound or a vehicle control.

    • Cells are stimulated with plate-bound anti-CD3 and anti-CD28 antibodies.

    • For proliferation, a reagent like CellTiter-Glo® or CFSE dye is used and measured at 72 hours.

    • For cytokine measurement, cell culture supernatant is collected after 24-72 hours.

    • The concentration of IL-2 and IFN-γ in the supernatant is quantified using an ELISA kit or a cytometric bead array (CBA).

    • Data Analysis: Cytokine concentration or proliferation is plotted against the inhibitor concentration to determine the EC50 value.

In Vivo Murine Syngeneic Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.[6][15]

  • Methodology:

    • Models: Commonly used models include MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) implanted in C57BL/6 or BALB/c mice, respectively.

    • Procedure: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound).

    • The HPK1 inhibitor is administered via an appropriate route (e.g., oral gavage) and schedule.

    • Tumor growth is monitored by measuring tumor volume with calipers at regular intervals.

    • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treatment group to the vehicle control group. At the end of the study, tumors can be harvested to analyze immune cell infiltration by flow cytometry.[1]

Conclusion

The validation of a novel HPK1 inhibitor, such as this compound, requires a comprehensive and multi-faceted approach. Both pharmacological inhibition and genetic knockout of HPK1 have been shown to robustly enhance T-cell activation, effector functions, and anti-tumor immunity.[3] A key advantage of HPK1 inhibition is its promotion of T-cell memory formation, which is critical for long-lasting therapeutic effects.[12][13] Recent studies on HPK1 knockout T-cells reveal a profound metabolic reprogramming towards oxidative phosphorylation, a state that favors memory differentiation.[12][14]

While genetic knockout provides a permanent and complete loss of kinase activity, pharmacological inhibition offers a transient, dose-dependent, and therapeutically translatable approach.[3] The experimental framework outlined in this guide provides a robust pathway for confirming the on-target activity and therapeutic potential of this compound, positioning it as a promising candidate for enhancing T-cell-based cancer immunotherapies.

References

The Synergistic Potential of Hpk1-IN-56 in Combination Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, making it a compelling target in immuno-oncology.[1][2][3] HPK1 functions as an intracellular checkpoint, dampening signaling pathways downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) activation.[1][3][4] Inhibition of HPK1 enhances T-cell activation, proliferation, and cytokine secretion, thereby promoting anti-tumor immunity.[4][5] Hpk1-IN-56 is a potent inhibitor of HPK1, and this guide provides a comparative overview of its potential in combination with other immunotherapy agents, supported by representative preclinical data from the broader class of HPK1 inhibitors.

Disclaimer: Publicly available, peer-reviewed experimental data specifically for this compound is limited. Therefore, this guide utilizes data from other well-characterized HPK1 inhibitors as a proxy to illustrate the expected performance and mechanistic principles of this compound in combination therapies.

Mechanism of Action: HPK1 Inhibition in T-Cell Activation

HPK1 acts as a crucial negative feedback regulator within the TCR signaling cascade. Upon TCR engagement, HPK1 is activated and phosphorylates downstream signaling molecules, most notably the adaptor protein SLP-76 at Serine 376.[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the ubiquitination and subsequent proteasomal degradation of SLP-76.[1] The degradation of SLP-76 attenuates downstream signaling, leading to reduced T-cell activation, proliferation, and cytokine production.[1][4]

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation and subsequent degradation of SLP-76. This leads to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[2]

HPK1_Signaling_Pathway HPK1 Signaling in T-Cell Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT LAT Signalosome TCR->LAT Activation CD28 CD28 CD28->LAT HPK1 HPK1 LAT->HPK1 Activation SLP76 SLP-76 LAT->SLP76 Recruitment pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK Ub Ubiquitination pSLP76->Ub 14-3-3 recruitment Proteasome Proteasomal Degradation Ub->Proteasome Cytokines Cytokine Production (IL-2, IFN-γ) PLCg1->Cytokines Proliferation T-Cell Proliferation ERK->Proliferation Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibition

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation. This compound blocks this process.

This compound in Combination with Anti-PD-1 Therapy

The combination of HPK1 inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, is a promising strategy in cancer immunotherapy.[2][5] While ICIs release the brakes on T-cell function within the tumor microenvironment, HPK1 inhibitors act as an accelerator for T-cell activation. This dual approach can lead to a more potent and durable anti-tumor response.[6] Preclinical studies with various HPK1 inhibitors have demonstrated synergistic effects when combined with anti-PD-1/PD-L1 antibodies.[5][7]

Quantitative Data from Representative Preclinical Studies

The following tables summarize preclinical data from studies on HPK1 inhibitors, illustrating the expected efficacy of this compound in combination with anti-PD-1 therapy.

Table 1: In Vitro Activity of HPK1 Inhibitors

CompoundHPK1 IC50 (nM)p-SLP76 (Ser376) Inhibition IC50 (nM)IL-2 Production EC50 (nM)Reference
This compound (Compound A29)2.708.1 (in Jurkat T cells)Induces IL-2 production in human PBMCs[2]
Compound K2.6--[8]
DS21150768<1--[9]

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Combination with Anti-PD-1 in Syngeneic Mouse Models

HPK1 InhibitorTumor ModelTreatment GroupsTumor Growth Inhibition (TGI) (%)Complete RespondersReference
Representative HPK1 InhibitorCT26 (colorectal)Monotherapy42%-[1]
Compound KMC38 (colon)MonotherapySignificant-[5]
Compound KMC38 (colon)Combination with anti-PD-1Superb antitumor efficacy-[5]
DS21150768Multiple modelsCombination with anti-PD-1Suppressed tumor growth-[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of HPK1 inhibitors in combination with other immunotherapies.

In Vitro T-Cell Activation and Cytokine Release Assay

Objective: To assess the ability of this compound to enhance T-cell activation and cytokine production, alone and in combination with other agents.

Methodology:

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells.

  • Plate Coating: Coat 96-well plates with anti-CD3 antibody (e.g., OKT3) to stimulate the TCR.

  • Treatment: Pre-incubate cells with varying concentrations of this compound.

  • Stimulation: Add cells to the coated plates with or without a co-stimulatory anti-CD28 antibody.

  • Incubation: Culture the cells for 48-72 hours.

  • Analysis:

    • Cytokine Release: Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using ELISA or a multiplex bead array.

    • Proliferation: Assess T-cell proliferation using methods like CFSE dilution or BrdU incorporation assays.

In Vivo Syngeneic Mouse Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

Methodology:

  • Animal Model: Use immunocompetent mice such as C57BL/6 or BALB/c.

  • Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., MC38 or CT26) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound monotherapy

    • Group 3: Anti-PD-1 antibody monotherapy

    • Group 4: this compound and anti-PD-1 combination therapy

  • Treatment Administration: Administer this compound (e.g., by oral gavage) and the anti-PD-1 antibody (e.g., by intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Assessment: Monitor tumor volume and survival. At the end of the study, tumors and immune organs can be harvested for further analysis.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (Syngeneic Model) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization (n=8-10/group) Tumor_Growth->Randomization Group1 Vehicle Group2 This compound Group3 Anti-PD-1 Group4 Combination Tumor_Volume Tumor Volume Measurement Group1->Tumor_Volume Group2->Tumor_Volume Group3->Tumor_Volume Group4->Tumor_Volume Survival Survival Analysis Tumor_Volume->Survival Ex_Vivo Ex Vivo Analysis (Flow Cytometry, Immunohistochemistry) Survival->Ex_Vivo

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in combination with anti-PD-1 therapy.

Conclusion

The inhibition of HPK1 presents a promising strategy to enhance anti-tumor immunity, and this compound is a potent agent in this class. The combination of this compound with immune checkpoint inhibitors like anti-PD-1 antibodies holds the potential for synergistic efficacy, offering a new avenue for cancer treatment. The provided data and protocols serve as a guide for researchers to design and execute preclinical studies to further investigate this promising combination therapy.

References

The Synergistic Potential of HPK1 Inhibition with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. While the synergy between Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and immunotherapy is well-documented, emerging evidence suggests a promising frontier in their combination with traditional chemotherapy. This guide provides a comparative analysis of the available data on the synergistic effects of HPK1 inhibitors with chemotherapy, with a focus on the clinical-stage inhibitor BGB-15025, alongside other notable HPK1 inhibitors.

Rationale for Combining HPK1 Inhibitors with Chemotherapy

HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor signaling.[1][2] By inhibiting HPK1, the brakes on the immune system are effectively released, leading to enhanced T-cell activation and a more robust anti-tumor immune response.[3] While the primary rationale for HPK1 inhibition lies in augmenting immuno-oncology approaches, there is a growing interest in its potential to synergize with chemotherapy.[4][5] Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable microenvironment for an immune attack. By combining this with the T-cell enhancing effects of HPK1 inhibition, a more potent and durable anti-tumor response may be achieved.

Comparative Analysis of HPK1 Inhibitors in Combination Therapy

While preclinical data specifically exploring the synergy of HPK1 inhibitors with chemotherapy is limited in publicly available literature, clinical trials are beginning to investigate this combination. The following sections provide a comparative overview of key HPK1 inhibitors and the available data on their use in combination therapies.

BGB-15025: A Forerunner in Chemotherapy Combination Trials

BGB-15025, a potent and selective small molecule inhibitor of HPK1, is at the forefront of clinical investigation into combinations with chemotherapy.[5][6] A first-in-human, multicenter Phase 1b trial (NCT04649385) is evaluating BGB-15025 in combination with the anti-PD-1 antibody tislelizumab and chemotherapy in treatment-naïve patients with advanced gastric/gastroesophageal junction (G/GEJ) adenocarcinoma and non-small cell lung cancer (NSCLC).[4][5]

Quantitative Data from the BGB-15025 Phase 1b Trial (Combination with Tislelizumab and Chemotherapy)

Cancer TypeTreatment RegimenObjective Response Rate (ORR)Disease Control Rate (DCR)
Gastric/GEJ AdenocarcinomaBGB-15025 + Tislelizumab + Oxaliplatin + Capecitabine60.0%Not Reported
Squamous NSCLCBGB-15025 + Tislelizumab + Carboplatin + Paclitaxel/nab-Paclitaxel25.0%Not Reported
Non-Squamous NSCLCBGB-15025 + Tislelizumab + Cisplatin/Carboplatin + Pemetrexed25.0%Not Reported

Data presented at the European Society for Medical Oncology (ESMO) Congress 2025.[4][5]

These early results demonstrate promising anti-tumor activity for the triplet combination of an HPK1 inhibitor, an immune checkpoint inhibitor, and chemotherapy.[4][5] The combination was also reported to be generally well-tolerated.[5]

Other Notable HPK1 Inhibitors: Focus on Immunotherapy Combinations

While direct chemotherapy combination data is less available for other HPK1 inhibitors, their performance in combination with immune checkpoint inhibitors provides a strong rationale for their potential synergy with chemotherapy-induced immune modulation.

Preclinical and Clinical Performance of Other HPK1 Inhibitors with Anti-PD-1/PD-L1 Therapy

HPK1 InhibitorCancer Model/Patient PopulationTreatment CombinationKey Findings
NDI-101150 CT-26 Syngeneic Tumor ModelNDI-101150 + anti-PD-1Complete tumor regressions and durable immune memory.[7]
Advanced Solid Tumors (Phase 1/2)NDI-101150 + PembrolizumabOngoing, with early signs of clinical activity.[8][9][10]
CFI-402411 Advanced Solid Malignancies (Phase 1/2)CFI-402411 + PembrolizumabManageable safety profile and partial responses observed.[11][12]
Compound K 1956 Sarcoma & MC38 Syngeneic ModelsCompound K + anti-PD-1Superb antitumor efficacy.[13]
Unnamed Inhibitor [I] CT-26 Syngeneic Tumor ModelInhibitor [I] + anti-PD-195% Tumor Growth Inhibition (TGI).[14]

The consistent and significant synergy observed between various HPK1 inhibitors and immune checkpoint blockade in preclinical models, which is now being translated into clinical responses, underscores the potential of this class of drugs to amplify anti-tumor immunity.[7][13][14][15] This immune-enhancing capability is the key rationale for exploring combinations with chemotherapy.

Experimental Protocols

BGB-15025 Phase 1b Clinical Trial (NCT04649385) - Combination with Chemotherapy

Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of BGB-15025 in combination with tislelizumab and chemotherapy in patients with advanced solid tumors.[4][5]

Methodology:

  • Patient Population: Treatment-naïve patients with advanced/metastatic non-small cell lung cancer or gastric/gastroesophageal junction adenocarcinoma.[5]

  • Treatment Arms:

    • NSCLC (Squamous): BGB-15025 + Tislelizumab (200 mg IV Q3W) + Carboplatin + Paclitaxel or nab-Paclitaxel.[4]

    • NSCLC (Non-Squamous): BGB-15025 + Tislelizumab (200 mg IV Q3W) + Cisplatin or Carboplatin + Pemetrexed.[4]

    • G/GEJ Adenocarcinoma: BGB-15025 + Tislelizumab (200 mg IV Q3W) + Oxaliplatin + Capecitabine.[4]

  • Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DOR).[5]

Preclinical In Vivo Synergy Study (Representative Protocol)

Objective: To assess the in vivo efficacy of an HPK1 inhibitor in combination with chemotherapy in a syngeneic mouse tumor model.

Methodology:

  • Cell Line and Animal Model: Select a suitable murine cancer cell line (e.g., CT-26 colon carcinoma) and corresponding syngeneic mouse strain (e.g., BALB/c).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups:

    • Vehicle Control

    • Chemotherapy agent alone (e.g., oxaliplatin)

    • HPK1 inhibitor alone

    • HPK1 inhibitor + Chemotherapy agent

  • Dosing and Administration: Administer the HPK1 inhibitor orally according to a predetermined schedule. Administer chemotherapy via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, calculate Tumor Growth Inhibition (TGI) and assess statistical significance between groups. Tumors and immune organs can be harvested for further pharmacodynamic analysis (e.g., flow cytometry for immune cell infiltration).

Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway HPK1 Negative Regulation of T-Cell Receptor Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) LAT_SLP76->T_Cell_Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates Ubiquitination Ubiquitination & Degradation pSLP76->Ubiquitination Ubiquitination->T_Cell_Activation inhibits HPK1_Inhibitor HPK1 Inhibitor (e.g., BGB-15025) HPK1_Inhibitor->HPK1 inhibits Experimental_Workflow Preclinical In Vivo Synergy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Drug Administration (HPK1i and/or Chemo) Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TGI_Calculation TGI Calculation Endpoint->TGI_Calculation PD_Analysis Pharmacodynamic Analysis Endpoint->PD_Analysis

References

Navigating the Kinome: A Comparative Guide to HPK1 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to its successful development. This guide provides a comparative analysis of the selectivity of small molecule inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of immune responses and a promising target for immuno-oncology.

While specific cross-reactivity data for a compound designated "Hpk1-IN-56" is not publicly available, this guide will draw upon data from well-characterized HPK1 inhibitors to provide a framework for evaluating kinase selectivity. The principles and data presented herein serve as a valuable resource for assessing the potential for off-target effects and for understanding the broader implications of HPK1 inhibition.

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial intracellular checkpoint, dampening signaling pathways downstream of the T cell receptor (TCR) and B cell receptor (BCR).[1][3] By inhibiting HPK1, the goal is to unleash a more robust anti-tumor immune response.[2][4] However, achieving high selectivity for HPK1 is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[5] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic potential of a drug candidate.[6]

Comparative Kinase Selectivity Profiles

The following tables summarize the selectivity and potency data for several publicly disclosed HPK1 inhibitors. It is important to note that direct comparisons between compounds should be approached with caution due to variations in assay conditions and the specific kinase panels used in these studies.

Inhibitor NameHPK1 Potency (IC50/Ki)Kinase Selectivity ProfileKey Notes
CompK IC50: 2.6 nM[7]>50-fold selectivity against other MAP4K family members.[5][8] Assessed against a panel of over 300 kinases.[5]A potent and highly selective HPK1 inhibitor.[5][9]
GNE-6893 Subnanomolar[5]Excellent selectivity; in a panel of 356 kinases, 347 showed <50% inhibition at 0.1 µM.[5]Orally bioavailable with a favorable in vitro safety profile.[5]
BGB-15025 IC50: 1.04 nM[7]Described as a potent and selective HPK1 inhibitor with a good selectivity profile against other MAP4K family members.[7]Currently in clinical development.
Compound 7-3 (Incyte) Ki: 4.1 nM[10]Assessed against 371 kinases, only 12 showed IC50 values below 1 μM.[10]Demonstrates favorable selectivity.[10]
Sunitinib Ki: ~10 nM[7][9]A multi-receptor tyrosine kinase (RTK) inhibitor with known off-target activity against HPK1.[7]Its primary targets include c-KIT, VEGFR, and PDGFR.[7]

HPK1 Signaling Pathway and Inhibition

HPK1 acts as a negative feedback regulator in T cell activation.[11] Upon T cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, such as SLP-76.[4][6] This phosphorylation leads to the subsequent degradation of SLP-76, thereby attenuating the T cell activation signal.[6] Inhibition of HPK1 blocks this negative feedback loop, resulting in enhanced and sustained T cell activation.[6]

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 Activates LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Recruits Degradation SLP-76 Degradation SLP76->Degradation Activation T-Cell Activation SLP76->Activation HPK1->SLP76 Phosphorylates Inhibitor This compound (Inhibitor) Inhibitor->HPK1

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development.[8] Various experimental methodologies are employed to assess selectivity, with kinome-wide screening being a common approach.

KINOMEscan™ Selectivity Profiling

This is a widely used competition binding assay to determine the selectivity of a kinase inhibitor against a large panel of kinases.[5][11]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.[12]

Experimental Workflow:

  • Incubation: The test compound, a DNA-tagged kinase, and an immobilized active-site directed ligand are incubated together.[12]

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is measured by qPCR of the DNA tag.[12]

  • Data Analysis: Results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction between the compound and the kinase.

Kinase_Selectivity_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Start Start: Potent HPK1 Inhibitor Screening High-Throughput Screening (e.g., KINOMEscan™) Start->Screening Panel Screen against a large panel of kinases Screening->Panel Data Data Acquisition: Measure binding or inhibition Panel->Data Analysis Data Analysis: Determine IC50 or % Inhibition Data->Analysis Profile Generate Selectivity Profile (On-target vs. Off-target) Analysis->Profile End End: Characterized Inhibitor Profile->End

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Cellular Target Engagement Assay: pSLP-76 Western Blot

To confirm that an inhibitor engages HPK1 within a cellular context, assays measuring the phosphorylation of its direct downstream substrate, SLP-76, are crucial.[6][13]

Principle: This assay quantifies the level of phosphorylated SLP-76 (at Serine 376) in a relevant cell line (e.g., Jurkat T-cells) following TCR stimulation. Inhibition of HPK1 activity leads to a decrease in SLP-76 phosphorylation.[6]

Experimental Protocol:

  • Cell Treatment: Pre-treat cells (e.g., Jurkat T-cells) with the HPK1 inhibitor or a vehicle control (DMSO) for 1-2 hours.[14]

  • Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.[14]

  • Cell Lysis: Harvest and lyse the cells to extract proteins.[14]

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for phospho-SLP-76 (Ser376).[14]

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

  • Analysis: Quantify the band intensity to determine the level of SLP-76 phosphorylation. A decrease in the signal in inhibitor-treated cells compared to the control indicates target engagement.

Conclusion

The development of highly selective HPK1 inhibitors is a key objective in the pursuit of novel immuno-oncology therapeutics. While specific data for "this compound" is not available, the comparative analysis of well-characterized inhibitors like CompK and GNE-6893 highlights the feasibility of achieving potent and selective HPK1 inhibition. The experimental protocols detailed in this guide provide a foundational understanding of how to assess the cross-reactivity of novel HPK1 inhibitors. Comprehensive kinome profiling and cellular target engagement assays are indispensable tools for identifying compounds with the most promising therapeutic potential.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Small Molecule HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of representative small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a promising target in cancer immunotherapy. While a specific compound designated "Hpk1-IN-56" is not extensively detailed in publicly available literature, this document focuses on well-characterized inhibitors to serve as a benchmark for comparison. The data and protocols presented are synthesized from published research to aid in the evaluation and development of novel immunomodulatory agents.

The Role of HPK1 in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as an intracellular immune checkpoint by negatively regulating T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[1][5] This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent proteasomal degradation of SLP-76, which dampens the T-cell activation signal and limits anti-tumor immune responses.[6] Pharmacological inhibition of HPK1 kinase activity is a key therapeutic strategy to block this negative feedback loop, thereby enhancing T-cell-mediated tumor cell killing.[7][8]

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Activation PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (S376) ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 Cytokines Cytokine Production (IL-2, IFN-γ) AP1->Cytokines Proliferation T-Cell Proliferation & Activation AP1->Proliferation HPK1->SLP76 HPK1_Inhibitor HPK1 Inhibitor (e.g., this compound) HPK1_Inhibitor->HPK1 Degradation 14-3-3 Binding & Proteasomal Degradation pSLP76->Degradation Degradation->SLP76 Inhibits

HPK1 signaling cascade in T-cells.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the biochemical and cellular potency of several representative small molecule HPK1 inhibitors from publicly available data.

Compound Name/ReferenceAssay TypeTargetIC50 / EC50 (nM)Cell TypeSource(s)
Compound K (BMS) BiochemicalRecombinant HPK12.6-[3][9]
Cellular (pSLP76)Primary T-cells290Human T-cells
NDI-101150 Cellular (pSLP76)HPK120Primary T-cells
GNE-1858 BiochemicalHPK11.9-[9][10]
XHS BiochemicalRecombinant HPK12.6-[9]
Cellular (pSLP76)HPK1600PBMCs[9][10]
KHK-6 BiochemicalHPK120-[5]
Compound 22 (Merck) Biochemical (TR-FRET)HPK10.061-[9][11]
Compound 15b (Merck) Biochemical (ADP-Glo)HPK13.1-[3][11]
M074-2865 BiochemicalHPK12930-[3][9][10]

Data Presentation: Comparative In Vivo Effects

The in vivo efficacy of HPK1 inhibitors is typically evaluated in syngeneic mouse tumor models. The following table summarizes key findings for "Compound K," a well-documented HPK1 inhibitor.

CompoundModelDosingKey In Vivo EffectsSource(s)
Compound K (CompK) 1956 Sarcoma30-100 mg/kg, BID, p.o.- Inhibition of pSLP76 in T-cells. - Enhanced levels of IFN-γ. - Increased T-cell activation markers.[12]
MC38 Colon AdenocarcinomaNot Specified- Significant anti-tumor efficacy, both as monotherapy and in combination with anti-PD-1. - Improved immune responses.[7][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of results. Below are protocols for key experiments used to characterize HPK1 inhibitors.

HPK1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Materials : Recombinant HPK1 enzyme, biotinylated SLP-76 peptide substrate, ATP, assay buffer, test compound, quench/detection solution (containing EDTA, Eu-labeled anti-phospho-SLP-76 (S376) antibody, and XL665-conjugated streptavidin), 384-well plates.[14]

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • Add diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[14]

    • Add HPK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of the SLP-76 substrate and ATP.[14]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]

    • Stop the reaction by adding the quench/detection solution.[14]

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SLP76 (Ser376) Assay

This assay measures the inhibition of HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP76.

  • Materials : Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells, cell culture medium, test compound, anti-CD3/anti-CD28 antibodies for stimulation, fixation/permeabilization buffers, primary antibody against pSLP76 (Ser376), fluorescently labeled secondary antibody, flow cytometer.[3]

  • Procedure :

    • Pre-incubate cells with various concentrations of the test compound or DMSO for 1-2 hours.[3]

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.[3]

    • After a short incubation (e.g., 5-15 minutes), fix and permeabilize the cells.[3]

    • Stain with the primary antibody against pSLP76 (Ser376).[3]

    • Wash and stain with a fluorescently labeled secondary antibody.[3]

    • Analyze cells by flow cytometry to measure the mean fluorescence intensity (MFI) of pSLP76 staining.[3]

    • Calculate the percent inhibition of pSLP76 phosphorylation relative to stimulated controls and determine the IC50 value.

Cytokine Release Assay (Functional)

This assay assesses a key downstream functional consequence of HPK1 inhibition: the enhancement of T-cell activation, measured by cytokine production.

  • Materials : Human PBMCs, cell culture medium, test compound, T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies), ELISA kit for IL-2 or IFN-γ.[14]

  • Procedure :

    • Isolate PBMCs from healthy donor blood.[14]

    • Plate the PBMCs and treat with a dilution series of the test compound.[14]

    • Activate the T-cells within the PBMC population using anti-CD3/anti-CD28 antibodies.[14]

    • Incubate for 24-48 hours to allow for cytokine production and secretion into the supernatant.

    • Collect the supernatant and measure the concentration of IL-2 or IFN-γ using a specific ELISA kit.

    • Plot the cytokine concentration against the compound concentration to determine the EC50 value.

Syngeneic Mouse Tumor Model (In Vivo)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model, such as the MC38 model.

  • Materials : C57BL/6 mice, MC38 murine colon adenocarcinoma cells, cell culture medium, PBS, syringes, oral gavage needles, digital calipers, HPK1 inhibitor, vehicle for formulation (e.g., 0.5% methylcellulose), optional: anti-mouse PD-1 antibody.[15]

  • Procedure :

    • Tumor Implantation : Subcutaneously inject MC38 cells into the flank of C57BL/6 mice.

    • Tumor Growth Monitoring : Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width²) / 2.[15]

    • Treatment Initiation : When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1, combination).[15]

    • Compound Administration :

      • Prepare a suspension of the HPK1 inhibitor in the vehicle.

      • Administer the inhibitor orally (p.o.) at a specified dose and schedule (e.g., 50-100 mg/kg, once or twice daily).[15]

      • If applicable, administer anti-PD-1 antibody via intraperitoneal (IP) injection on a defined schedule.[15]

    • Efficacy Readout : Continue monitoring tumor volumes throughout the study to determine tumor growth inhibition (TGI).

    • Pharmacodynamic Analysis : At the end of the study, collect blood and/or tumors for analysis of target engagement (e.g., pSLP76 levels in T-cells) and immune cell infiltration.[12]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation biochem Biochemical Assay (e.g., TR-FRET) Determines IC50 cellular Cellular Target Engagement (pSLP76 Assay) Determines Cellular IC50 biochem->cellular Potent Compounds functional Functional Assay (Cytokine Release) Determines EC50 cellular->functional Cell-Permeable Compounds pk Pharmacokinetics (PK) (Mouse, Rat) functional->pk Functionally Active Compounds efficacy Efficacy Study (Syngeneic Tumor Model) pk->efficacy Good PK Profile pd Pharmacodynamics (PD) (Target Engagement, Immune Markers) efficacy->pd Efficacious Compounds lead Lead Candidate pd->lead Demonstrates Mechanism start HPK1 Inhibitor Candidate start->biochem

General workflow for HPK1 inhibitor evaluation.

References

Hpk1-IN-56 Versus Genetic Knockout of HPK1 in T-cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell function. Its role in dampening T-cell receptor (TCR) signaling makes it an attractive therapeutic target for enhancing anti-tumor immunity. This guide provides an objective comparison of two primary strategies for interrogating and counteracting HPK1's inhibitory effects: pharmacological inhibition with small molecules, represented here by the conceptual inhibitor Hpk1-IN-56, and genetic knockout of the HPK1 gene. This comparison is supported by experimental data from studies on various HPK1 inhibitors and HPK1 knockout models, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

At a Glance: Pharmacological Inhibition vs. Genetic Knockout

FeaturePharmacological Inhibition (e.g., this compound)Genetic Knockout (e.g., CRISPR/Cas9)
Mechanism of Action Reversible or irreversible binding to the HPK1 kinase domain, blocking its catalytic activity.Permanent removal or non-functional mutation of the HPK1 gene, leading to a complete loss of protein expression or function.
Specificity Can have off-target effects on other kinases, particularly within the MAP4K family. However, newer generations of inhibitors show high selectivity.Highly specific to the HPK1 gene, though potential for off-target gene editing requires careful validation.
Temporal Control Allows for acute and reversible inhibition, enabling the study of HPK1's role at specific time points in T-cell activation and differentiation.Constitutive loss of function throughout the life of the cell or organism, which may lead to the development of compensatory mechanisms.
In Vivo Applicability Can be administered systemically in preclinical models, with direct translational potential as a therapeutic agent.Primarily utilized for in vitro studies or the generation of transgenic animal models for target validation and mechanistic studies.
Translational Relevance High. Small molecule inhibitors are a major modality in drug development.Primarily for target validation and understanding fundamental biology. Gene editing therapies are an emerging but complex clinical modality.

Mechanism of Action: Releasing the Brakes on T-cell Activation

HPK1 acts as an intracellular checkpoint that attenuates T-cell activation downstream of the T-cell receptor (TCR). Upon TCR engagement with an antigen, a signaling cascade is initiated. HPK1 is recruited to the signaling complex and, once activated, phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which in turn facilitates the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 dismantles the signaling complex, thereby dampening downstream pathways that are crucial for T-cell activation, proliferation, and effector functions.[1][2][3]

Both pharmacological inhibition by molecules like this compound and genetic knockout of HPK1 target this negative regulatory function. By either blocking the catalytic activity of HPK1 or eliminating the protein altogether, the phosphorylation of SLP-76 is prevented. This leads to sustained SLP-76 signaling, resulting in enhanced T-cell activation, proliferation, and cytokine production.[2][4]

HPK1_Signaling_Pathway cluster_tcr T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates Antigen Antigen Antigen->TCR Engagement SLP76 SLP-76 PLCg1 PLCγ1 Activation SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) ERK ERK Activation PLCg1->ERK Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines Proliferation T-cell Proliferation ERK->Proliferation HPK1->SLP76 Phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation Leads to Degradation->SLP76 Inhibits Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 Inhibits HPK1_KO HPK1 Knockout HPK1_KO->HPK1 Ablates

HPK1 Signaling Pathway and Points of Intervention.

Quantitative Comparison of Functional Outcomes

The following tables summarize the quantitative effects of HPK1 inhibition and genetic knockout on key T-cell functions. The data for pharmacological inhibition are representative of potent and selective HPK1 inhibitors and serve as a proxy for this compound.

Table 1: Effect on T-cell Signaling and Cytokine Production

ParameterMethodCell TypeResultFold Change/ % Inhibition (Approx.)
pSLP-76 (Ser376) Pharmacological InhibitionHuman CD8+ T-cellsConcentration-dependent decrease in phosphorylation.[4]>80% inhibition at 1 µM
Genetic KnockoutJurkat T-cellsNear-complete abrogation of pSLP-76.[2]~100% inhibition
IL-2 Production Pharmacological InhibitionJurkat T-cellsDose-dependent increase in IL-2 secretion.[3]2 to 5-fold increase
Genetic KnockoutJurkat T-cellsSignificant increase in IL-2 production upon stimulation.[2][4]3 to 10-fold increase
IFN-γ Production Pharmacological InhibitionHuman PBMCsEnhanced IFN-γ secretion.[2]2 to 4-fold increase
Genetic KnockoutMouse T-cellsElevated levels of IFN-γ upon TCR engagement.[5]>5-fold increase

Table 2: Impact on Anti-Tumor Immunity

ParameterMethodModelKey Finding
Tumor Growth Pharmacological InhibitionSyngeneic mouse tumor models (e.g., MC38, 1956 sarcoma)Significant tumor growth inhibition, enhanced when combined with anti-PD-1.[6][7]
Genetic KnockoutSyngeneic mouse tumor modelsSlower tumor growth and increased survival.[6][8]
T-cell Infiltration Pharmacological InhibitionSyngeneic mouse tumor modelsIncreased infiltration of effector T-cells into the tumor microenvironment.
Genetic KnockoutSyngeneic mouse tumor modelsEnhanced accumulation of functional CD8+ T-cells in tumors.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HPK1 targeting strategies. Below are representative protocols for key in vitro experiments.

Protocol 1: In Vitro T-cell Activation and Cytokine Measurement

Objective: To quantify the effect of this compound or HPK1 knockout on the production of IL-2 and IFN-γ by T-cells following TCR stimulation.

Materials:

  • Purified human or mouse T-cells (or Jurkat T-cell line)

  • This compound (or other HPK1 inhibitor) and DMSO (vehicle control)

  • Complete RPMI-1640 medium

  • 96-well flat-bottom tissue culture plates

  • Anti-CD3 and anti-CD28 antibodies (functional grade)

  • ELISA kits for IL-2 and IFN-γ

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) for at least 2 hours at 37°C or overnight at 4°C. Wash wells twice with sterile PBS before use.

  • Cell Preparation: Resuspend purified T-cells or Jurkat cells in complete RPMI medium.

  • Inhibitor Treatment (for pharmacological inhibition): Prepare serial dilutions of this compound in complete RPMI medium. Add the diluted inhibitor or DMSO to the corresponding wells. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Cell Plating and Stimulation: Add the T-cells to the antibody-coated plate (e.g., 2 x 10^5 cells/well). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to stimulate the T-cells.[10]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Analysis: Centrifuge the plate and collect the supernatants. Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.[11]

T_Cell_Activation_Workflow plate_coating 1. Coat 96-well plate with anti-CD3 Ab stimulation 4. Add cells and anti-CD28 Ab to coated plate plate_coating->stimulation cell_prep 2. Prepare T-cell suspension inhibitor_treatment 3. Pre-treat cells with This compound or DMSO cell_prep->inhibitor_treatment inhibitor_treatment->stimulation incubation 5. Incubate for 24-48 hours stimulation->incubation analysis 6. Collect supernatant and measure cytokines by ELISA incubation->analysis

Workflow for T-cell activation and cytokine analysis.
Protocol 2: Western Blot for Phospho-SLP-76

Objective: To assess the direct impact of this compound or HPK1 knockout on the phosphorylation of its direct substrate, SLP-76.

Materials:

  • T-cells (as in Protocol 1)

  • This compound and DMSO

  • Anti-CD3 and anti-CD28 antibodies

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Stimulation: Treat T-cells with this compound or DMSO as described in Protocol 1. Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).

  • Cell Lysis: Harvest the cells and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary antibody against pSLP-76 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total SLP-76 and a loading control (e.g., β-actin) to ensure equal protein loading.

Logical Relationship of Approaches

The choice between pharmacological inhibition and genetic knockout depends on the research question. Genetic knockout is the gold standard for target validation, confirming the fundamental role of a protein. Pharmacological inhibitors are then used to mimic the genetic knockout phenotypically, providing a therapeutically translatable approach.

Logical_Relationship target_validation Target Validation hpk1_inhibitor This compound (Pharmacological Inhibitor) target_validation->hpk1_inhibitor Informs development of phenotypic_mimicry Phenotypic Mimicry therapeutic_development Therapeutic Development phenotypic_mimicry->therapeutic_development Leads to hpk1_ko HPK1 Genetic Knockout hpk1_ko->target_validation Establishes hpk1_inhibitor->phenotypic_mimicry Aims for

Logical flow from target validation to therapy.

Conclusion

Both pharmacological inhibition and genetic knockout of HPK1 have demonstrated significant potential in enhancing T-cell-mediated immune responses. Genetic knockout studies have been instrumental in validating HPK1 as a key negative regulator in T-cells.[6][8] Small molecule inhibitors, such as the conceptual this compound, offer a therapeutically viable strategy to translate these findings into clinical applications.[1][7] While genetic knockout provides a "clean" system for studying the complete loss of HPK1 function, pharmacological inhibitors offer the advantages of temporal control and direct in vivo applicability, making them essential tools for preclinical and clinical development. The continued investigation using both approaches will be crucial for the successful development of HPK1-targeted immunotherapies for cancer and other diseases.

References

Safety Operating Guide

Personal protective equipment for handling Hpk1-IN-56

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Hpk1-IN-56, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these guidelines is essential for personal safety and to maintain the integrity of the compound for research applications. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should handle this compound with the caution required for all chemicals of unknown toxicity. The following procedures are based on best practices for handling potent, biologically active small molecules.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against exposure. The following PPE is mandatory for all procedures involving this compound.

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.[1]• Disposable, back-closing gown is preferred.[1]• ANSI Z87.1 certified.[1]
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.[1]• Back-closing, with knit cuffs.[1]• Provide a full seal around the eyes.[1]• Recommended in addition to goggles.[1]• A NIOSH-approved respirator is required to prevent inhalation of fine particles.[1]
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.[1]• Impermeable to liquids.[1]• Protect against splashes.[1]
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Heavy-duty, chemical-resistant gloves.[1]

Operational Plan: Safe Handling and Storage

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within a chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use dedicated spatulas and weighing boats to handle the solid compound carefully, avoiding the generation of dust.[1][3]

  • Solution Preparation: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.[3]

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Hand Washing: Always wash hands thoroughly after handling, even if gloves were worn.[2][4]

Storage Conditions

Proper storage is critical to maintain the stability and activity of Hpk1 inhibitors.

Compound StateStorage TemperatureDuration
Powder -20°CUp to 2-3 years[5][6]
In DMSO -80°CUp to 6 months[5][6][7]
In DMSO -20°CUp to 1 month[6][7]

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

Emergency Procedures and Disposal Plan

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][8]
Spill Management
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).[2]

  • Clean: Wearing appropriate PPE, collect the contained spill material into a sealed container. Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.[5]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[3][5]

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinseate as hazardous liquid waste.[5]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[2][5]

Hpk1 Signaling Pathway and Experimental Workflow

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[2][8] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key downstream targets, such as SLP-76, leading to a dampening of the T-cell response.[8][9] Hpk1 inhibitors block this negative regulation, thereby enhancing T-cell activation and anti-tumor immunity.[2]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_Signalosome Signalosome cluster_Regulation Negative Regulation cluster_Downstream Downstream Effects TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 TCR->HPK1 recruits & activates T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation Dampened_Response Dampened T-Cell Response SLP76->Dampened_Response HPK1->SLP76 Hpk1_IN_56 This compound Hpk1_IN_56->HPK1 inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

Safe_Handling_Workflow prep 1. Preparation (Don PPE, Prepare Fume Hood) receive 2. Receiving & Unpacking prep->receive weigh 3. Weighing (Solid) (In Fume Hood) receive->weigh dissolve 4. Solution Preparation (In Fume Hood) weigh->dissolve spill Spill Management (Evacuate, Contain, Clean) weigh->spill experiment 5. Experimental Use dissolve->experiment dissolve->spill experiment->spill disposal 6. Waste Disposal (Hazardous Waste Protocols) experiment->disposal spill->disposal

Caption: Workflow for the safe handling of this compound.

References

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